Product packaging for 2-Fluoro-5-methylpyridin-3-amine(Cat. No.:CAS No. 173435-33-1)

2-Fluoro-5-methylpyridin-3-amine

Cat. No.: B3187782
CAS No.: 173435-33-1
M. Wt: 126.13 g/mol
InChI Key: ALBXVKCSHDJFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Fluoro-5-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H7FN2 and its molecular weight is 126.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7FN2 B3187782 2-Fluoro-5-methylpyridin-3-amine CAS No. 173435-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBXVKCSHDJFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302236
Record name 2-Fluoro-5-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173435-33-1
Record name 2-Fluoro-5-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173435-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Fluoro-5-methylpyridin-3-amine (CAS No. 186593-48-6)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a comprehensive technical overview of 2-Fluoro-5-methylpyridin-3-amine, a key heterocyclic building block in medicinal chemistry.

Chemical Identity and Properties

This compound, systematically known as 6-Fluoro-5-methylpyridin-3-amine, is a functionalized pyridine derivative. Its unique substitution pattern, featuring fluoro, methyl, and amine groups, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 186593-48-6[1][2]
IUPAC Name 6-Fluoro-5-methylpyridin-3-amine[2][3]
Synonyms 2-Fluoro-3-methyl-5-aminopyridine, 5-Amino-2-fluoro-3-picoline[1][4]
Molecular Formula C₆H₇FN₂[1][4]
Molecular Weight 126.13 g/mol [1][4]
Appearance Light yellow to brown solidN/A
Melting Point 117-118 °C[5]
Boiling Point 275.5 °C at 760 mmHg[5]
Density 1.196 g/cm³[4]
Solubility Soluble in organic solvents such as DMF, DMSO, and ethyl acetate.N/A

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.

Table 2: Hazard and Precautionary Information

CategoryInformation
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

Role in Pharmaceutical Synthesis

This compound serves as a crucial scaffold in the development of targeted therapeutics. The fluorinated pyridine motif is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.

Its primary application is as a starting material or intermediate in the synthesis of small-molecule kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. This compound has been cited in patents for the development of inhibitors for kinases such as PIM kinase and Phosphoinositide 3-kinase (PI3K), which are key targets in oncology.

G cluster_synthesis Synthesis Phase cluster_action Biological Action scaffold This compound (CAS 186593-48-6) reaction Multi-step Chemical Synthesis (e.g., Coupling Reactions) scaffold->reaction inhibitor Small-Molecule Kinase Inhibitor reaction->inhibitor kinase Target Kinase (e.g., PI3K, PIM) inhibitor->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate pathway Downstream Signaling (Cell Proliferation, Survival) p_substrate->pathway

Caption: Logical workflow from chemical building block to biological inhibition.

Experimental Protocols

The synthesis of this compound is not commonly detailed in primary literature but can be achieved through established organic chemistry reactions. A representative, two-step synthetic route involves the nitration of a precursor followed by the reduction of the nitro group.

Representative Synthesis Protocol: Nitration and Reduction

This protocol is a representative example based on standard procedures for the synthesis of nitro- and amino-pyridines.

Step 1: Nitration of 2-Fluoro-5-methylpyridine

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-Fluoro-5-methylpyridine (1.0 eq) to concentrated sulfuric acid (3-4 volumes) while cooling in an ice bath to maintain a temperature below 10 °C.

  • Addition of Nitrating Agent: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) in a separate flask, cooled in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-Fluoro-5-methylpyridine, ensuring the internal temperature does not exceed 15 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-Fluoro-5-methyl-3-nitropyridine.

Step 2: Reduction of 2-Fluoro-5-methyl-3-nitropyridine

  • Reaction Setup: Dissolve the crude 2-Fluoro-5-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol %).

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield pure this compound.

G start 2-Fluoro-5-methylpyridine (Precursor) nitration Step 1: Electrophilic Nitration start->nitration step1_reagents H₂SO₄, HNO₃ (Nitrating Mixture) step1_reagents->nitration intermediate 2-Fluoro-5-methyl-3-nitropyridine nitration->intermediate reduction Step 2: Catalytic Hydrogenation intermediate->reduction step2_reagents H₂, Pd/C (Reducing Agent) step2_reagents->reduction product This compound (Final Product) reduction->product

Caption: Representative two-step synthesis workflow.

References

Technical Guide: Physicochemical Properties of 2-Fluoro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-5-methylpyridin-3-amine (CAS No: 186593-48-6), a key fluorinated pyridine intermediate in pharmaceutical synthesis. The information herein is curated to support research, development, and drug discovery applications.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₆H₇FN₂[1][2][3][4][5]
Molecular Weight 126.13 g/mol [1][2][3][4][5]
Physical Appearance Light yellow to brown solid[2][6]
Boiling Point 275.5 °C at 760 mmHg[7]
Melting Point Not available in cited literature.
Density 1.196 g/cm³[4]
Calculated LogP (XLogP3) 1.0[7]
Vapor Pressure 0.005 mmHg at 25 °C[7]
Flash Point 120.4 ± 25.9 °C[7]
Refractive Index 1.546[7]
pKa Not available in cited literature.
Solubility No quantitative data available. Expected to be soluble in organic solvents and sparingly soluble in water.

Note on Analog Melting Points: While an experimental melting point for the title compound is not publicly documented, related structures such as 2-Amino-5-methylpyridine and 5-Amino-2-chloro-3-methylpyridine have reported melting points of 76-77 °C and 93-98 °C, respectively[8][9].

Synthetic Pathway Overview

This compound is a valuable building block in medicinal chemistry. A common and logical synthetic route for aromatic amines involves the reduction of a corresponding nitro compound. This workflow is illustrated below.

G cluster_0 Synthesis Workflow A 2-Fluoro-5-methyl-3-nitropyridine (Precursor) B Reduction Reaction (e.g., Fe/AcOH, H₂/Pd-C) A->B C This compound (Final Product) B->C

Caption: A generalized synthetic pathway for this compound.

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of this specific compound are not widely published. The following sections describe standard, generalized methodologies appropriate for a compound of this class.

Synthesis via Nitro Group Reduction

This protocol outlines a common method for preparing aromatic amines from their nitro-aromatic precursors.

  • Objective: To synthesize this compound from 2-Fluoro-5-methyl-3-nitropyridine.

  • Apparatus: Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus.

  • Reagents: 2-Fluoro-5-methyl-3-nitropyridine, a reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation with H₂ over Pd/C), and a suitable solvent (e.g., acetic acid, ethanol, ethyl acetate).

  • Procedure:

    • The nitro-precursor is dissolved in the chosen solvent within the round-bottom flask.

    • The reducing agent is added portion-wise or, in the case of catalytic hydrogenation, the catalyst is added and the vessel is placed under a hydrogen atmosphere.

    • The reaction mixture is stirred, often with heating, and monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

    • Upon completion, the reaction mixture is filtered to remove the catalyst or excess metal.

    • The filtrate is neutralized with a base (e.g., sodium bicarbonate solution).

    • The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

    • Purification is typically achieved by recrystallization or column chromatography.

Determination of Melting Point (Capillary Method)
  • Objective: To determine the temperature range over which the solid compound melts.

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end).

  • Procedure:

    • A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Determination of Partition Coefficient (LogP) by Shake-Flask Method
  • Objective: To measure the compound's differential solubility in two immiscible phases (n-octanol and water), providing an indication of its lipophilicity.

  • Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • A known amount of the compound is dissolved in either n-octanol or water.

    • This solution is added to a separatory funnel containing the other, immiscible solvent. The two phases are typically pre-saturated with each other.

    • The funnel is shaken vigorously for a set period to allow for equilibrium to be reached, and then left to stand until the layers fully separate.

    • The concentration of the compound in each phase is determined analytically (e.g., by UV spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Workflow for pKa Determination

The acidity or basicity of a compound is a critical parameter in drug development. The workflow below illustrates the process for determining the pKa of the amine group.

G cluster_1 pKa Determination Workflow A Prepare Analyte Solution (Compound in H₂O/Co-solvent) C Potentiometric Titration (Add standardized acid, e.g., HCl) A->C B Calibrate pH Electrode B->C D Record pH vs. Titrant Volume C->D E Analyze Titration Curve (Determine equivalence point) D->E F Calculate pKa (pH at half-equivalence point) E->F

Caption: Standard workflow for pKa determination via potentiometric titration.

References

Technical Guide: Physicochemical Properties of 2-Fluoro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 2-Fluoro-5-methylpyridin-3-amine, a fluorinated pyridine derivative of interest in pharmaceutical synthesis and scientific research. The information is presented to support researchers and professionals in drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValue
Molecular FormulaC6H7FN2[1][2][3][4][5]
Molecular Weight126.13 g/mol [1][2][4][5]
CAS Number186593-48-6[1][3][5][6]

Note: Different naming conventions may be encountered for this molecule, including 6-Fluoro-5-methylpyridin-3-amine. The provided CAS number is a consistent identifier for this chemical entity.

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical name and its fundamental molecular properties.

Compound This compound Properties Molecular Formula: C6H7FN2 Molecular Weight: 126.13 g/mol Compound->Properties

References

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Fluoro-5-methylpyridin-3-amine (C₆H₇FN₂), a critical pyridine derivative in pharmaceutical research. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. It also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from the known effects of substituents on the pyridine ring and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.7d1HH-6
~6.8 - 7.0d1HH-4
~3.5 - 4.5br s2H-NH₂
~2.2 - 2.4s3H-CH₃

d = doublet, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~155 - 160 (d, ¹JCF ≈ 240 Hz)C-2
~135 - 140C-3
~120 - 125C-4
~130 - 135C-5
~145 - 150C-6
~15 - 20-CH₃

¹JCF = one-bond carbon-fluorine coupling constant

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric & symmetric)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
1620 - 1580StrongN-H bend (scissoring)
1580 - 1450Strong to MediumC=C and C=N ring stretching
1340 - 1250StrongAromatic C-N stretch[1]
1250 - 1150StrongC-F stretch
910 - 665Broad, StrongN-H wag[1]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Impact - EI)

m/zRelative IntensityAssignment
126High[M]⁺ (Molecular Ion)
111Medium[M - CH₃]⁺
99Medium[M - HCN]⁺
82Medium[M - CH₃ - HCN]⁺

Experimental Workflows and Methodologies

The following diagram and protocols outline the standard procedures for the spectroscopic analysis of a solid amine compound like this compound.

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Prep Prepare Sample (e.g., dissolve in solvent, create pellet) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Analyze IR IR Spectroscopy (FTIR-ATR) Prep->IR Analyze MS Mass Spectrometry (EI-MS) Prep->MS Analyze Process Process Raw Data (e.g., Fourier Transform, peak picking) NMR->Process Generate IR->Process Generate MS->Process Generate Interpret Interpret Spectra & Correlate Data Process->Interpret Structure Structure Elucidation / Verification Interpret->Structure

Caption: Workflow for chemical structure analysis using spectroscopic methods.

Detailed Experimental Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer: Transfer the solution into a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Record the spectrum at room temperature.

    • Set the spectral width to approximately 20 ppm.

    • Acquire a sufficient number of scans (e.g., 160) to achieve a good signal-to-noise ratio.[2]

    • Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C.

    • Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform. Phase and baseline correct the resulting spectra and integrate the peaks for ¹H NMR.

2.2.2. Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples.[3]

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal surface.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]

  • Data Acquisition:

    • Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.[4]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[3][4] Identify the characteristic absorption bands and compare them to known functional group frequencies.

2.2.3. Mass Spectrometry (MS) with Electron Impact (EI) Ionization

  • Sample Introduction: Introduce a small quantity (less than a microgram) of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).[5] The sample is volatilized by heating under a high vacuum.[6][7]

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (conventionally 70 eV).[5][8] This process dislodges an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[6][8]

  • Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged species.[5][7]

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[7]

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Fluoro-5-methylpyridin-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 2-bromo-5-methyl-3-nitropyridine, and proceeds through a two-step sequence involving reduction and a subsequent fluorination reaction. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this key intermediate.

Synthetic Strategy Overview

The selected synthetic route is a practical and efficient method for the preparation of this compound. The strategy hinges on the initial reduction of a nitro group to a primary amine, followed by a diazotization-fluorination sequence, a variant of the Balz-Schiemann reaction, to introduce the fluorine atom.

Experimental Protocols and Data

Step 1: Synthesis of 2-Bromo-5-methylpyridin-3-amine

The initial step involves the reduction of the nitro group of 2-bromo-5-methyl-3-nitropyridine to yield 2-bromo-5-methylpyridin-3-amine. A common and effective method for this transformation is the use of iron powder in acetic acid.

Experimental Protocol:

To a reaction vessel, iron powder (1.11 g, 19.8 mmol) is added, followed by the dropwise addition of acetic acid (5 mL). The mixture is then heated to 80 °C. A solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL) is added dropwise to the heated mixture over 20 minutes. After the addition is complete, the reaction is stirred for an additional 30 minutes at 80 °C and then allowed to stir at ambient temperature for 16 hours.

Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The Celite is washed thoroughly with ethyl acetate. The combined filtrates are concentrated under reduced pressure. The resulting residue is carefully neutralized with a saturated sodium bicarbonate solution (50 mL), followed by the portion-wise addition of solid sodium bicarbonate until the acetic acid is fully neutralized. The aqueous layer is then extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the product.

Quantitative Data:

ProductStarting MaterialReagentsSolventYieldPurity
2-Bromo-5-methylpyridin-3-amine2-Bromo-5-methyl-3-nitropyridineIron powder, Acetic acidAcetic acid, Ethyl acetate93%Not specified
Step 2: Synthesis of this compound

The second step is the conversion of 2-bromo-5-methylpyridin-3-amine to the final product, this compound, via a diazotization-fluorination reaction. The following protocol is adapted from a similar transformation on a related substrate.

Experimental Protocol:

Caution: Anhydrous hydrogen fluoride is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

2-Bromo-5-methylpyridin-3-amine (0.145 mol, 1.0 eq) is dissolved in anhydrous hydrogen fluoride (70 mL) in a suitable fluoropolymer reaction vessel (e.g., Teflon). The solution is cooled to -78 °C. Sodium nitrite (0.160 mol, 1.1 eq) is then added portion-wise to the stirred solution, maintaining the temperature at -78 °C. After the addition is complete, the reaction mixture is stirred for 30 minutes at a temperature between -5 °C and 5 °C. The reaction temperature is then raised to 30-70 °C and maintained for 30-60 minutes.

After the reaction is complete, the mixture is cooled, and the reaction is carefully quenched by pouring it into a mixture of ice and water. The solution is then neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 120 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from an ethyl acetate/petroleum ether system to yield this compound.

Quantitative Data (Estimated):

Based on similar reactions, the yield for this fluorination step is expected to be in the range of 70-85%. Purity would be determined by standard analytical techniques such as NMR and LC-MS.

ProductStarting MaterialReagentsSolventEstimated YieldPurity
This compound2-Bromo-5-methylpyridin-3-amineAnhydrous Hydrogen Fluoride, Sodium NitriteAnhydrous Hydrogen Fluoride, Dichloromethane70-85%>95% after recrystallization

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from 2-bromo-5-methyl-3-nitropyridine.

SynthesisWorkflow Start 2-Bromo-5-methyl-3-nitropyridine Intermediate 2-Bromo-5-methylpyridin-3-amine Start:e->Intermediate:w Fe, CH3COOH (Reduction) Product This compound Intermediate:e->Product:w 1. aHF, NaNO2 2. Heat (Diazotization-Fluorination)

Caption: Synthetic route to this compound.

An In-depth Technical Guide to 2-Fluoro-5-methylpyridin-3-amine: Structural Isomers and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methylpyridin-3-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document details the physicochemical properties, synthesis, and potential biological activities of this compound and its key structural isomers and analogs. Particular emphasis is placed on providing structured data for comparative analysis, detailed experimental methodologies, and visual representations of synthetic workflows and potential mechanisms of action. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel pyridine-based therapeutic agents.

Introduction

Pyridines and their derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and agrochemicals. The introduction of a fluorine atom into the pyridine ring can significantly modulate the molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Aminopyridines, a subset of these compounds, have demonstrated a wide range of pharmacological activities, notably as modulators of ion channels. This compound and its isomers represent a class of compounds with potential for development in various therapeutic areas. This guide aims to consolidate the available technical information on these compounds to facilitate further research and development.

Physicochemical Properties of this compound and Its Isomers

The relative positions of the fluoro, methyl, and amino groups on the pyridine ring give rise to several structural isomers, each with distinct physicochemical properties. A comparative summary of these properties is crucial for understanding their structure-activity relationships (SAR).

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound Not availableC₆H₇FN₂126.13Not availableNot available
2-Amino-3-fluoro-5-methylpyridine1211590-31-6[1]C₆H₇FN₂126.13[1]Not availableNot available
6-Fluoro-5-methylpyridin-3-amine186593-48-6[2]C₆H₇FN₂126.13[2]Not available275.5 at 760 mmHg[3]
3-Fluoro-5-methylpyridin-4-amine13958-85-5[4]C₆H₇FN₂126.13[4]Not availableNot available
2-Amino-5-methylpyridine1603-41-4[5]C₆H₈N₂108.14[5]76-77[6]227[6]
3-Amino-5-methylpyridine3430-14-6C₆H₈N₂108.1460-63251-253

Note: "Not available" indicates that the data was not readily found in the performed searches. Structures are representative.

Synthesis and Experimental Protocols

The synthesis of this compound and its isomers typically involves multi-step sequences starting from commercially available pyridine derivatives. Below is a plausible synthetic workflow and a detailed experimental protocol adapted from general methods for the synthesis of related aminopyridines.

General Synthetic Workflow

Synthetic Workflow A 2-Chloro-3-fluoro-5-methylpyridine B 2-Amino-3-fluoro-5-methylpyridine A->B Ammonolysis C 2-Bromo-5-methyl-3-nitropyridine D 3-Amino-2-bromo-5-methylpyridine C->D Reduction E This compound D->E Fluorination (e.g., Balz-Schiemann)

Caption: General synthetic routes to aminofluoropyridine isomers.

Experimental Protocol: Synthesis of 3-Amino-2-bromo-5-methylpyridine (A Precursor Analog)

This protocol for the reduction of a nitro group to an amine is a common step in the synthesis of aminopyridines and is adapted from a known procedure[7].

Materials:

  • 2-Bromo-5-methyl-3-nitropyridine

  • Iron powder

  • Acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a reaction flask containing iron powder (4.3 equivalents), slowly add acetic acid and warm the mixture to 80°C.

  • Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 equivalent) in acetic acid.

  • Add the solution of the nitro compound dropwise to the heated iron/acetic acid mixture over 20 minutes.

  • After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at 80°C.

  • Allow the reaction to cool to room temperature and stir for 16 hours.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Carefully neutralize the residue by the slow addition of saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 3-Amino-2-bromo-5-methylpyridine, can be further purified by column chromatography or recrystallization.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For example, the mass spectrum (APCI) would be expected to show a peak at m/z = 188.9 (M+H)⁺[7].

Biological Activity and Signaling Pathways

Aminopyridines are well-documented as blockers of voltage-gated potassium (K⁺) channels[8]. This activity is the basis for the therapeutic effect of drugs like 4-aminopyridine in conditions such as multiple sclerosis, where it improves nerve signal conduction in demyelinated axons[9]. The introduction of fluorine can further modulate this activity.

Proposed Mechanism of Action: Potassium Channel Blockade

The primary mechanism of action for many aminopyridines involves the blockade of voltage-gated potassium channels. This leads to a prolongation of the action potential, which in turn enhances neurotransmitter release at the presynaptic terminal.

Potassium_Channel_Blockade cluster_membrane Cell Membrane K_channel Voltage-Gated K+ Channel Depolarization Prolonged Depolarization K_channel->Depolarization Inhibition of K+ efflux leads to Ca_channel Voltage-Gated Ca2+ Channel Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Aminopyridine Aminopyridine Analog Aminopyridine->K_channel Blocks Depolarization->Ca_channel Activates Neurotransmitter_release Enhanced Neurotransmitter Release Ca_influx->Neurotransmitter_release Triggers SAR_Logic A Aminopyridine Scaffold B Substitution Position A->B C Substituent Properties (Size, Electronics, Lipophilicity) A->C D Biological Activity (Potency, Selectivity) B->D C->D E Pharmacokinetic Properties (Metabolic Stability, Solubility) C->E D->E

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Pyridines in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a compound. When introduced into the pyridine ring, a ubiquitous scaffold in pharmaceuticals and agrochemicals, fluorine's effects are particularly pronounced, leading to enhanced metabolic stability, modulated basicity (pKa), and improved binding affinity to biological targets.[1][2][3] This guide provides an in-depth exploration of the discovery and historical development of fluorinated pyridines, tracing their journey from laboratory curiosities to indispensable tools in contemporary research and development.

The Dawn of Pyridine Fluorination: Early Discoveries and Synthetic Hurdles

The story of fluorinated pyridines begins in the mid-20th century, a period of burgeoning interest in organofluorine chemistry. Early efforts were fraught with challenges due to the harsh reagents and conditions required to form the exceptionally strong C-F bond, particularly on an electron-deficient aromatic system like pyridine.

One of the earliest and most significant breakthroughs in the synthesis of monofluoropyridines was the application of the Balz-Schiemann reaction . First reported by Günther Balz and Günther Schiemann in 1927 for the preparation of fluoroarenes, this method involves the diazotization of an aminopyridine in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding fluoropyridine.[4][5] The first synthesis of 4-fluoropyridine was reported in 1958 by Wibaut et al. utilizing this approach.[6] However, the synthesis of 4-fluoropyridine proved to be challenging due to the instability of the diazonium intermediate and the final product.[4][6]

The synthesis of 2-fluoropyridine was also explored through various methods. An early patent from 1967 describes a process for preparing 2-fluoropyridine by reacting 2-chloropyridine with potassium bifluoride at high temperatures (250-370 °C).[7] This halogen exchange (Halex) reaction offered an alternative to the Balz-Schiemann route.

The synthesis of 3-fluoropyridine has been historically challenging due to the lower reactivity of the 3-position towards nucleophilic substitution. Early methods often relied on the Balz-Schiemann reaction with 3-aminopyridine or halogen exchange reactions under forcing conditions, which often resulted in low yields.[2]

The initial synthesis of polyfluorinated pyridines, such as the commercially important perfluoropyridine (pentafluoropyridine), was first reported in the early 1960s. This was achieved through the defluorination of perfluoropiperidine over hot metal surfaces like iron or nickel. A more practical and still commercially relevant method was developed shortly after, involving the high-temperature reaction of pentachloropyridine with anhydrous potassium fluoride.

Evolution of Synthetic Methodologies

The foundational, often low-yielding and hazardous, methods of the mid-20th century have given way to a diverse and sophisticated toolbox for pyridine fluorination. This evolution has been driven by the increasing demand for structurally diverse fluorinated pyridines in drug discovery and materials science.

Classical Methods
MethodDescriptionTypical YieldsReference
Balz-Schiemann Reaction Diazotization of aminopyridines with HBF₄ followed by thermal decomposition.20-50%[4][6]
Halogen Exchange (Halex) Substitution of a halide (typically Cl or Br) with fluoride, often using KF or CsF at high temperatures.Variable, can be high for activated pyridines.[2][7]
Modern Methods
MethodDescriptionTypical YieldsReference
Electrophilic Fluorination Use of electrophilic fluorine sources (e.g., Selectfluor®, N-Fluorobenzenesulfonimide) to directly fluorinate pyridines or their derivatives.Generally good, can be highly regioselective.[8]
Transition Metal-Catalyzed C-H Functionalization Direct fluorination of pyridine C-H bonds using catalysts such as Rh(III).Moderate to excellent.[9]
Pyridine N-Oxide Chemistry Activation of the pyridine ring towards nucleophilic fluorination by forming the N-oxide, which can then be fluorinated and subsequently reduced.Moderate to good, offers unique regioselectivity.[1]

Physicochemical Properties of Fluorinated Pyridines

The introduction of fluorine has a profound impact on the electronic properties and physical characteristics of the pyridine ring.

CompoundpKaBoiling Point (°C)
Pyridine5.25115
2-Fluoropyridine-0.44126
3-Fluoropyridine2.97107-108
4-Fluoropyridine1.13104-105
2,5-Difluoropyridine-124-125
Pentafluoropyridine-5.883-84

Data compiled from various sources, including[6][10][11]. pKa values can vary depending on the measurement conditions.

The strong electron-withdrawing nature of fluorine generally decreases the basicity (lowers the pKa) of the pyridine nitrogen. This effect is most pronounced when fluorine is at the 2- or 4-position, where it can exert its influence through both inductive and resonance effects. This modulation of pKa is a critical tool in drug design for optimizing drug-receptor interactions and pharmacokinetic properties.

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. The C-H bond dissociation energy (BDE) in pyridine is approximately 110 kcal/mol, while the C-F bond BDE is generally higher, contributing to the enhanced metabolic stability of fluorinated compounds.[12][13][14]

Experimental Protocols

Classical Method: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

This protocol is adapted from a detailed procedure by Matsumoto.[6]

Materials:

  • 4-Aminopyridine

  • 42% aqueous solution of HBF₄

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-water bath

Procedure:

  • In a two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, charge the 42% aqueous HBF₄ solution.

  • Add 4-aminopyridine (1.0 equivalent) and dissolve by warming to approximately 40 °C.

  • Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.

  • Slowly add sodium nitrite (1.14 equivalents) to the suspension, maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes. The reaction mixture will turn into an orange, unclear solution.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.

  • Slowly add the reaction mixture to a cold aqueous solution of sodium bicarbonate to neutralize the acid.

  • A brown, gummy precipitate will form. Decant the aqueous layer and extract with dichloromethane (2 x 200 mL for a 153 mmol scale reaction).

  • Separately extract the residual gummy precipitate with dichloromethane (2 x 100 mL).

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum transfer to yield pure 4-fluoropyridine.

Yield: Approximately 20%.[6]

Modern Method: Electrophilic Fluorination of a Dihydropyridine with Selectfluor®

This protocol is a general representation based on the work of Ziyaev et al.[8]

Materials:

  • Substituted 1,2-dihydropyridine

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (CH₃CN)

  • Stirring plate and magnetic stir bar

Procedure:

  • Dissolve the substituted 1,2-dihydropyridine (1.0 equivalent) in acetonitrile in a round-bottom flask.

  • Add Selectfluor® (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 3-fluoro-3,6-dihydropyridine can often be used without further purification or can be purified by column chromatography.

  • The fluorinated dihydropyridine can be converted to the corresponding fluorinated pyridine by elimination of hydrogen fluoride, which may occur upon standing in a solvent like deuterochloroform.

Yields: Can be high, often exceeding 70-90% for the fluorinated dihydropyridine.[8]

Applications in Drug Discovery and Agrochemicals

Fluorinated pyridines are integral components of numerous marketed drugs and agrochemicals. Their presence can lead to improved efficacy, selectivity, and pharmacokinetic profiles.

Case Study: Enzalutamide and the Androgen Receptor Signaling Pathway

Enzalutamide is a potent androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer. While the fluorine atoms in enzalutamide are on a phenyl ring, its mechanism of action provides an excellent example of how fluorinated compounds can effectively disrupt signaling pathways. Enzalutamide acts at multiple points in the AR signaling cascade.[15][16][17][18][19]

Enzalutamide_Pathway Androgen Androgen (e.g., Testosterone, DHT) AR_cyto Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cyto Binds AR_active Activated AR Complex AR_cyto->AR_active Activation Enzalutamide Enzalutamide Enzalutamide->AR_cyto Competitively Binds (Inhibition) Enzalutamide->AR_active Inhibits Nuclear Translocation AR_nuc AR (Nucleus) Enzalutamide->AR_nuc Inhibits DNA Binding AR_Enza AR-Enzalutamide Complex Nucleus Nucleus AR_active->Nucleus Translocation DNA DNA (AREs) AR_nuc->DNA Binds to Androgen Response Elements Transcription Gene Transcription DNA->Transcription Growth Tumor Growth and Proliferation Transcription->Growth

Caption: Mechanism of action of Enzalutamide in the androgen receptor signaling pathway.

Case Study: Vorapaxar and the PAR-1 Signaling Pathway

Vorapaxar is an antiplatelet medication that contains a fluorinated phenyl group attached to other moieties. It acts as a reversible antagonist of the protease-activated receptor-1 (PAR-1), also known as the thrombin receptor. By blocking this receptor, vorapaxar inhibits thrombin-induced platelet aggregation.[20][21][22][23][24]

Vorapaxar_Pathway Thrombin Thrombin PAR1 PAR-1 Receptor (on Platelet) Thrombin->PAR1 Activates G_protein G-protein Coupling PAR1->G_protein Vorapaxar Vorapaxar Vorapaxar->PAR1 Antagonizes (Inhibition) PLC Phospholipase C (PLC) Activation G_protein->PLC Ca_release Ca²⁺ Release PLC->Ca_release Aggregation Platelet Aggregation Ca_release->Aggregation

Caption: Mechanism of action of Vorapaxar in the PAR-1 signaling pathway.

Experimental and Screening Workflows

The discovery of novel fluorinated pyridine-based drugs often involves a systematic workflow encompassing synthesis, purification, and biological screening.

Screening_Workflow Start Design of Fluorinated Pyridine Library Synthesis Parallel Synthesis of Fluorinated Pyridines Start->Synthesis Purification Purification and Characterization (HPLC, MS, NMR) Synthesis->Purification Screening High-Throughput Screening (e.g., Kinase Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Start Inactive Compounds (New Design) SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design End Preclinical Candidate Lead_Opt->End

Caption: A typical workflow for the synthesis and screening of a fluorinated pyridine library.

Conclusion

The journey of fluorinated pyridines from their challenging initial syntheses to their current status as privileged scaffolds in research is a testament to the relentless innovation in synthetic organic chemistry. The ability to strategically introduce fluorine into the pyridine ring has provided researchers with a powerful tool to fine-tune molecular properties, leading to the development of safer and more effective drugs and agrochemicals. As synthetic methodologies continue to advance, offering ever more precise and efficient ways to construct these valuable molecules, the role of fluorinated pyridines in science and technology is set to expand even further. This guide has provided a comprehensive overview of the historical context, synthetic evolution, and practical application of these remarkable compounds, equipping researchers with the foundational knowledge to leverage their potential in future discoveries.

References

An In-depth Technical Guide on the Reactivity of the Amine Group in 2-Fluoro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methylpyridin-3-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. The presence and interplay of the amine, fluoro, and methyl substituents on the pyridine ring create a unique electronic and steric environment that dictates its reactivity. This technical guide provides a comprehensive overview of the reactivity of the primary amine group in this molecule, focusing on its basicity, nucleophilicity, and its utility in key synthetic transformations. This document is intended to serve as a valuable resource for researchers and scientists working with this compound, providing available quantitative data, detailed experimental protocols for common reactions, and a theoretical framework to understand its chemical behavior.

Core Concepts: Electronic and Steric Effects

The reactivity of the amine group in this compound is primarily influenced by the electronic effects of the substituents on the pyridine ring.

  • Fluorine Substituent: As a highly electronegative atom, the fluorine at the 2-position exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the pyridine ring and, consequently, on the exocyclic amine group. This reduction in electron density decreases the basicity and nucleophilicity of the amine compared to unsubstituted 3-aminopyridine. The fluorine atom can also have a minor +M (mesomeric) effect, but the inductive effect is generally dominant for halogens.

  • Methyl Substituent: The methyl group at the 5-position has an electron-donating inductive effect (+I) and a hyperconjugative effect. These effects partially counteract the electron-withdrawing nature of the fluorine and the pyridine ring nitrogen, slightly increasing the electron density on the ring and the amine group.

  • Pyridine Ring: The nitrogen atom within the pyridine ring is electron-withdrawing, further contributing to the reduced basicity of the exocyclic amine compared to a corresponding aniline derivative. The position of the amine group at the 3-position is significant, as this position is generally more electron-rich than the 2- or 4-positions in pyridine, making it more susceptible to electrophilic attack. However, the overall electronic landscape is a balance of these competing effects.

Quantitative Data on Reactivity

Quantifying the reactivity of the amine group is crucial for predicting its behavior in chemical reactions and for designing synthetic routes. While specific experimental data for this compound is not extensively reported in the literature, we can infer its properties from data on analogous compounds.

Table 1: Estimated Physicochemical and Reactivity Data

PropertyEstimated Value/RangeComments
pKa 3.5 - 4.5The electron-withdrawing fluorine atom is expected to lower the pKa compared to 3-amino-5-methylpyridine. The pKa of 3-aminopyridine is approximately 6.0, and the introduction of a fluorine atom can decrease the pKa by 1.5-2.5 units.
Nucleophilicity ModerateThe nucleophilicity is reduced due to the electron-withdrawing fluorine substituent. It is expected to be a weaker nucleophile than 3-aminopyridine but will still readily react with strong electrophiles.

Key Reactions of the Amine Group

The amine group of this compound serves as a versatile handle for a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Acylation: Formation of Amides

The reaction of this compound with acylating agents such as acid chlorides or anhydrides readily forms the corresponding amides. This reaction is fundamental for introducing acyl moieties, which are common in pharmaceutical compounds.

Experimental Protocol: Synthesis of N-(2-fluoro-5-methylpyridin-3-yl)acetamide

  • Reagents: this compound, Acetic Anhydride, Pyridine (as base and solvent).

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Expected Yield: High (typically >90%).

Table 2: Representative Acylation Reactions

Acylating AgentProductTypical Conditions
Acetyl ChlorideN-(2-fluoro-5-methylpyridin-3-yl)acetamidePyridine, 0 °C to RT
Benzoyl ChlorideN-(2-fluoro-5-methylpyridin-3-yl)benzamideTriethylamine, CH₂Cl₂, 0 °C to RT
Alkylation: Formation of Secondary and Tertiary Amines

Alkylation of the amine group can be achieved using alkyl halides or other alkylating agents. This reaction can lead to mono- or di-alkylation depending on the reaction conditions and the stoichiometry of the reagents. Direct alkylation can sometimes be challenging to control and may lead to over-alkylation. Reductive amination provides a more controlled alternative for the synthesis of secondary amines.

Experimental Protocol: Synthesis of N-Methyl-2-fluoro-5-methylpyridin-3-amine (Illustrative)

  • Reagents: this compound, Methyl Iodide, Potassium Carbonate, Acetonitrile.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add methyl iodide (1.1 eq) and heat the mixture at reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After cooling, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Table 3: Representative Alkylation Reactions

Alkylating AgentProductTypical Conditions
Methyl IodideN-Methyl-2-fluoro-5-methylpyridin-3-amineK₂CO₃, Acetonitrile, Reflux
Benzyl BromideN-Benzyl-2-fluoro-5-methylpyridin-3-amineNaH, DMF, 0 °C to RT
Sulfonylation: Formation of Sulfonamides

The amine group reacts with sulfonyl chlorides in the presence of a base to form sulfonamides. Sulfonamide moieties are important pharmacophores in many drug classes.

Experimental Protocol: Synthesis of N-(2-fluoro-5-methylpyridin-3-yl)benzenesulfonamide

  • Reagents: this compound, Benzenesulfonyl Chloride, Pyridine.

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine.

    • Cool the solution to 0 °C.

    • Add benzenesulfonyl chloride (1.05 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the mixture into cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by recrystallization or column chromatography.

Diazotization and Sandmeyer-Type Reactions

The primary amine group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring via Sandmeyer or related reactions. This allows for the replacement of the amine group with halogens, cyano groups, hydroxyl groups, and others.

Experimental Workflow: Diazotization and Sandmeyer Reaction

experimental_workflow amine This compound diazonium Diazonium Salt Intermediate amine->diazonium Diazotization (0-5 °C) product 3-Bromo-2-fluoro-5-methylpyridine diazonium->product Sandmeyer Reaction (Heat) na_no2 NaNO₂ / aq. HBr cu_br CuBr

Caption: General workflow for the Sandmeyer bromination of this compound.

Experimental Protocol: Synthesis of 3-Bromo-2-fluoro-5-methylpyridine via Sandmeyer Reaction

  • Reagents: this compound, Sodium Nitrite, Hydrobromic Acid (48%), Copper(I) Bromide.

  • Procedure:

    • Dissolve this compound (1.0 eq) in 48% hydrobromic acid at 0 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Heat the reaction mixture to 60-70 °C for 1 hour.

    • Cool the mixture to room temperature and extract with diethyl ether.

    • Wash the organic layer with sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate.

    • Purify the product by distillation or column chromatography.

Formation of Ureas and Thioureas

The amine group readily reacts with isocyanates and isothiocyanates to form the corresponding ureas and thioureas, which are prevalent in many biologically active molecules.

Logical Relationship: Urea and Thiourea Synthesis

logical_relationship amine This compound urea Urea Derivative amine->urea thiourea Thiourea Derivative amine->thiourea isocyanate Isocyanate (R-N=C=O) isocyanate->urea isothiocyanate Isothiocyanate (R-N=C=S) isothiocyanate->thiourea

Caption: Synthesis pathways to ureas and thioureas.

Experimental Protocol: Synthesis of a Urea Derivative

  • Reagents: this compound, Phenyl isocyanate, Dichloromethane.

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane.

    • Add phenyl isocyanate (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization.

Conclusion

The amine group of this compound, while moderately deactivated by the electron-withdrawing fluorine substituent, remains a highly versatile functional group for synthetic transformations. Its reactivity in acylation, alkylation, sulfonylation, diazotization, and urea/thiourea formation makes it a valuable building block in the synthesis of complex molecules, particularly in the field of drug discovery. This guide provides a foundational understanding of its reactivity and practical protocols for its derivatization, which should aid researchers in the effective utilization of this important synthetic intermediate. Further quantitative studies on the pKa and nucleophilicity of this specific compound would be beneficial for a more precise prediction of its reactivity.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic Effects of Fluorine in Aminopyridines

This technical guide provides a comprehensive overview of the profound electronic effects of fluorine substitution on the aminopyridine scaffold. The introduction of fluorine, the most electronegative element, imparts unique physicochemical and pharmacological properties, making it a cornerstone of modern medicinal chemistry. This document details these effects, their impact on molecular properties, and their application in drug design, supported by quantitative data, experimental methodologies, and logical diagrams.

Core Electronic Effects of Fluorine

The influence of fluorine on the electronic structure of the aminopyridine ring is primarily a combination of a strong electron-withdrawing inductive effect and a weaker, position-dependent resonance effect.

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached. This effect propagates through the sigma (σ) bonds of the pyridine ring, reducing the overall electron density of the aromatic system. This C-F bond is the strongest in organic chemistry, contributing to the metabolic stability of fluorinated compounds.[1] The electron-withdrawing nature of fluorine stabilizes molecular orbitals.[2]

  • Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be donated to the pi (π) system of the pyridine ring. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the ring carbons, this mesomeric or resonance effect is significantly weaker than its powerful inductive effect. The interplay between these two opposing effects is critical in determining the final electronic properties of the molecule.

The net result is that fluorine acts as a strong electron-withdrawing group via induction, which typically dominates its weak resonance donation. This alters the molecule's basicity, dipole moment, and interaction with biological targets.

G cluster_aminopyridine Fluorinated Aminopyridine cluster_effects Electronic Effects AP Aminopyridine Ring F Fluorine (F) NH2 Amino Group (NH2) N Pyridine N Inductive Inductive Effect (-I) Strong Electron Withdrawal F->Inductive Through σ-bonds Resonance Resonance Effect (+M) Weak Electron Donation F->Resonance Through π-system Inductive->AP Decreases Ring Electron Density Resonance->AP Increases Ring Electron Density

Diagram of fluorine's primary electronic effects on the aminopyridine ring.

Impact on Physicochemical Properties

The electronic perturbations caused by fluorine directly modulate key physicochemical properties crucial for drug development.

  • Basicity (pKa): Fluorine's strong inductive effect significantly reduces the electron density on the pyridine ring nitrogen and the exocyclic amino group. This destabilizes the conjugate acid, making the aminopyridine less basic and thereby lowering its pKa.[1] This modulation of pKa is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins. For instance, the acidity of fluorinated molecules increases due to these inductive effects.[1]

  • Dipole Moment: The C-F bond possesses a very large dipole moment (approx. 1.4 Debye).[3] The introduction of fluorine can therefore dramatically alter the magnitude and vector of the molecule's overall dipole moment.[3] This change affects molecular polarity, influencing properties like solubility and the ability to engage in dipole-dipole interactions with biological macromolecules.

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is complex. While replacing a C-H bond with a C-F bond generally increases lipophilicity, the overall impact depends on the substitution pattern and the resulting changes in the molecular electrostatic potential. Strategic fluorination can enhance a compound's ability to cross lipid membranes, a key factor in bioavailability.

Table 1: Physicochemical Properties of Fluorinated Aminopyridines

CompoundPosition of FpKa (Conjugate Acid)Dipole Moment (Debye)
4-Aminopyridine-9.113.05
3-Fluoro-4-aminopyridine3~7.0-8.0 (Est.)Data not readily available
2-Aminopyridine-6.86[4]2.04
3-Fluoro-2-aminopyridine34.883.39
5-Fluoro-2-aminopyridine55.341.34
2,6-Difluoropyridine2, 6-0.443.41

Note: Experimental values can vary with conditions. Estimated values are based on the known electronic effects.

Synthesis of Fluoro-Aminopyridines

The synthesis of fluorinated aminopyridines presents unique challenges. Due to the electron-rich nature of the pyridine ring, nucleophilic aromatic substitution (SNAr) reactions, a common method for fluorination, can be difficult, especially at the meta position.[5][6]

A successful strategy for synthesizing meta-fluorinated pyridines involves the use of pyridine N-oxides. The N-oxide group acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack. This approach has been successfully used for the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, a potential imaging agent.[5][7]

This protocol is a representative example based on published literature.

Step 1: Fluorination of 3-bromo-4-nitropyridine N-oxide

  • To a solution of 3-bromo-4-nitropyridine N-oxide in anhydrous DMSO, add Tetrabutylammonium fluoride (TBAF).

  • Stir the reaction mixture at room temperature for 15-20 minutes.

  • Monitor the reaction progress by HPLC. The desired product is 3-fluoro-4-nitropyridine N-oxide.

  • Upon completion, purify the crude product using column chromatography or preparative HPLC.

Step 2: Reduction of the Nitro Group and N-Oxide

  • Dissolve the purified 3-fluoro-4-nitropyridine N-oxide in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H₂ gas) using a balloon or a Parr hydrogenator.

  • Stir vigorously at room temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield the final product, 3-fluoro-4-aminopyridine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

G start Start: 3-bromo-4-nitropyridine N-oxide fluorination Step 1: Fluorination Reagent: TBAF Solvent: DMSO Temp: Room Temp start->fluorination purification1 Purification (HPLC) fluorination->purification1 intermediate Intermediate: 3-fluoro-4-nitropyridine N-oxide reduction Step 2: Reduction Reagent: H2, Pd/C Solvent: EtOH/MeOH intermediate->reduction purification1->intermediate filtration Filtration (Remove Catalyst) reduction->filtration final_product Final Product: 3-fluoro-4-aminopyridine filtration->final_product

Workflow for the synthesis of 3-fluoro-4-aminopyridine.

Implications for Drug Development and Biological Activity

The strategic incorporation of fluorine into aminopyridine-based drug candidates can lead to significant improvements in their pharmacological profiles.

  • Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 oxidases. Fluorination at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and bioavailability.[1]

  • Target Binding: Changes in basicity and dipole moment directly influence how a molecule interacts with its biological target. A lower pKa can reduce unwanted ionic interactions or improve binding to a specific pocket. The altered electrostatic potential can lead to new, favorable interactions (e.g., with backbone amides) or unfavorable steric clashes, thereby enhancing potency and selectivity.[8]

  • CNS Penetration: Fluorination can enhance a drug's ability to cross the blood-brain barrier, which is crucial for therapies targeting the central nervous system.[1] For example, 3-fluoro-4-aminopyridine is a derivative of 4-aminopyridine, a drug used for multiple sclerosis that acts on potassium channels in the CNS.[5]

G F4AP Fluorinated Aminopyridine (e.g., 3-F-4-AP) KChannel Voltage-gated Potassium Channel F4AP->KChannel Binds to and inhibits Block Channel Blockade KChannel->Block AP Action Potential Prolongation Block->AP Leads to Neurotransmission Enhanced Neurotransmitter Release AP->Neurotransmission Therapeutic Therapeutic Effect (e.g., in Multiple Sclerosis) Neurotransmission->Therapeutic

Simplified pathway of fluorinated aminopyridines as K+ channel blockers.

Spectroscopic and Computational Analysis

Modern analytical and computational tools are essential for characterizing and predicting the properties of fluorinated aminopyridines.

  • Spectroscopy:

    • ¹⁹F NMR: Provides a direct and sensitive method for confirming the presence and chemical environment of fluorine. It is invaluable for fragment screening in drug discovery and for studying drug-protein interactions.

    • ¹H and ¹³C NMR: Fluorine substitution causes predictable shifts in the signals of nearby protons and carbons due to its strong inductive effect.

    • Fluorescence Spectroscopy: The introduction of fluorine can alter the photophysical properties of the aminopyridine scaffold, which can be exploited in the design of fluorescent probes.[9][10][11]

  • Computational Chemistry:

    • Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and electronic properties like electrostatic potential maps and molecular orbital energies (HOMO/LUMO).[12][13] These computational studies provide deep insights into how fluorination affects the molecule's reactivity and intermolecular interactions, guiding rational drug design.[2][14]

Table 2: Representative Spectroscopic Data

TechniqueFeatureEffect of Fluorination
¹⁹F NMR Chemical ShiftHighly sensitive to the local electronic environment.
¹H NMR Proton ShiftsDownfield shift for protons ortho and para to fluorine.
¹³C NMR Carbon ShiftsLarge upfield shift for the carbon directly bonded to fluorine; smaller shifts for adjacent carbons.[12]
IR Spectroscopy C-F StretchStrong absorption band typically in the 1000-1400 cm⁻¹ region.

Conclusion

The electronic effects of fluorine in aminopyridines are a powerful tool in the arsenal of medicinal chemists. The dominant, electron-withdrawing inductive effect profoundly alters the physicochemical properties of the aminopyridine core, leading to lower basicity, modified dipole moments, and enhanced metabolic stability. These changes provide a rational basis for modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates. A thorough understanding of these principles, supported by robust synthetic strategies and advanced analytical and computational methods, is essential for leveraging the unique properties of fluorine to develop next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potent and selective Janus Kinase 2 (JAK2) inhibitor utilizing 2-Fluoro-5-methylpyridin-3-amine as a key starting material. The methodologies outlined are based on established synthetic strategies for related 2-aminopyridine derivatives and are intended to guide researchers in the development of novel kinase inhibitors.

Introduction

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.

This compound is a valuable building block for the synthesis of kinase inhibitors. The fluorine atom can enhance binding affinity and modulate physicochemical properties such as metabolic stability, while the methyl group can provide additional hydrophobic interactions. This document details the synthesis of a hypothetical selective JAK2 inhibitor, herein designated as JAKI-FM-01 , using this starting material. The protocol is adapted from methodologies reported for the synthesis of similar 2-aminopyridine-based JAK2 inhibitors.[1][2][3]

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway.[4][5][6] This pathway transmits signals from various cytokines and growth factors, playing a key role in cell growth, differentiation, and immune responses.[4][5] The V617F mutation in JAK2 is a known driver in myeloproliferative neoplasms, making selective JAK2 inhibition a validated therapeutic strategy.[1][3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of the target JAK2 inhibitor, JAKI-FM-01 .

Synthesis of Intermediate 1: 2-Fluoro-5-methyl-3-nitropyridine
  • Materials: this compound, sulfuric acid, nitric acid, ice, sodium bicarbonate solution.

  • Procedure:

    • To a cooled (0 °C) solution of concentrated sulfuric acid, slowly add this compound (1.0 eq).

    • Maintain the temperature at 0 °C and add concentrated nitric acid (1.1 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-Fluoro-5-methyl-3-nitropyridine.

Synthesis of Intermediate 2: (S)-1-(2-Fluoro-5-methyl-3-nitropyridin-2-yl)ethanol
  • Materials: 2-Fluoro-5-methyl-3-nitropyridine, (S)-1-phenylethanol, triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD), tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 2-Fluoro-5-methyl-3-nitropyridine (1.0 eq), (S)-1-phenylethanol (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF.

    • Cool the mixture to 0 °C and add DEAD (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired product.

Synthesis of Intermediate 3: (S)-1-(3-Amino-5-methylpyridin-2-yl)ethanol
  • Materials: (S)-1-(2-Fluoro-5-methyl-3-nitropyridin-2-yl)ethanol, iron powder, ammonium chloride, ethanol, water.

  • Procedure:

    • Suspend (S)-1-(2-Fluoro-5-methyl-3-nitropyridin-2-yl)ethanol (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (4:1).

    • Add ammonium chloride (1.0 eq) and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture and filter through celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the aminopyridine intermediate.

Final Synthesis of JAKI-FM-01 via Suzuki Coupling
  • Materials: (S)-1-(3-Amino-5-methylpyridin-2-yl)ethanol, appropriate boronic acid/ester partner (e.g., a pyrazole or pyrrolopyrimidine boronic ester), palladium catalyst (e.g., Pd(PPh3)4), sodium carbonate, dioxane, water.

  • Procedure:

    • In a reaction vessel, combine (S)-1-(3-Amino-5-methylpyridin-2-yl)ethanol (1.0 eq), the boronic acid/ester (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst (0.1 eq).

    • Add a mixture of dioxane and water (4:1).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final inhibitor, JAKI-FM-01 .

Data Presentation

The inhibitory activity of the synthesized compound JAKI-FM-01 would be evaluated against a panel of kinases. The following table presents hypothetical IC50 values based on data for structurally similar compounds reported in the literature.[1][3]

CompoundTarget KinaseIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3
JAKI-FM-01 JAK25~80-fold~70-fold
JAK1400--
JAK3350--

Visualizations

Experimental Workflow

G Experimental Workflow for JAKI-FM-01 Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Reduction cluster_3 Step 4: Suzuki Coupling A This compound B 2-Fluoro-5-methyl-3-nitropyridine A->B H2SO4, HNO3 D (S)-1-(2-Fluoro-5-methyl-3-nitropyridin-2-yl)ethanol B->D B->D PPh3, DEAD C (S)-1-phenylethanol E (S)-1-(3-Amino-5-methylpyridin-2-yl)ethanol D->E Fe, NH4Cl G JAKI-FM-01 E->G E->G Pd Catalyst, Na2CO3 F Boronic Acid/Ester

Caption: Synthetic workflow for JAKI-FM-01.

JAK-STAT Signaling Pathway

G JAK-STAT Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation JAK->JAK STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor JAKI-FM-01 Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene Modulation

References

2-Fluoro-5-methylpyridin-3-amine: A Versatile Building Block in the Development of PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

2-Fluoro-5-methylpyridin-3-amine is a key heterocyclic building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and an amino group on a pyridine ring, provides a versatile scaffold for the synthesis of complex molecules with specific biological activities. The fluorine atom can enhance metabolic stability and binding affinity, while the amino group serves as a crucial handle for various coupling reactions, enabling the construction of diverse molecular libraries. This document details the application of this compound in the synthesis of Serabelisib (INK1117), a potent and selective phosphoinositide 3-kinase alpha (PI3Kα) inhibitor, and provides detailed experimental protocols.

Application in the Synthesis of Serabelisib (INK1117)

Serabelisib is a clinical-stage PI3Kα inhibitor that has been investigated for the treatment of various solid tumors harboring PIK3CA mutations. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By selectively targeting the p110α isoform of PI3K, Serabelisib aims to inhibit tumor growth with a potentially improved therapeutic window compared to pan-PI3K inhibitors.

The synthesis of Serabelisib utilizes this compound as a key intermediate to introduce the substituted pyridine moiety, which is crucial for the compound's interaction with the PI3Kα active site. The primary synthetic strategy involves a Buchwald-Hartwig amination reaction, a powerful palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds.

Quantitative Data Summary

The biological activity of Serabelisib (INK1117) highlights its potency and selectivity for the PI3Kα isoform.

CompoundTargetIC50 (nM)SelectivityReference
Serabelisib (INK1117)PI3Kα21>100-fold vs PI3Kβ/γ/δ and mTOR[1][2]
Serabelisib (MLN1117)p110α15-[3]

Experimental Protocols

The following protocols describe the key synthetic steps for the preparation of a core intermediate in the synthesis of Serabelisib, involving the Buchwald-Hartwig amination of a dichloropyrimidine with this compound.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 2,4-dichloropyrimidine with this compound.

Materials:

  • 2,4-Dichloropyrimidine

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction flask, add 2,4-dichloropyrimidine (1.0 eq), this compound (1.1 eq), and cesium carbonate (2.5 eq).

  • Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) to the flask.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-chloropyrimidin-4-yl)-2-fluoro-5-methylpyridin-3-amine.

Visualizations

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and survival. Its dysregulation is a common event in cancer, making it a prime target for therapeutic intervention.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Serabelisib Serabelisib (INK1117) Serabelisib->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of Serabelisib.

Experimental Workflow

The synthesis of the key intermediate for Serabelisib involves a well-defined workflow.

Buchwald_Hartwig_Workflow Start Start: 2,4-Dichloropyrimidine & This compound ReactionSetup Reaction Setup: - Pd₂(dba)₃ - Xantphos - Cs₂CO₃ - Anhydrous Dioxane Start->ReactionSetup Heating Heating: 100 °C, 12-16h under N₂ ReactionSetup->Heating Workup Workup: - Cool to RT - Filter through Celite Heating->Workup Purification Purification: - Concentrate - Column Chromatography Workup->Purification Product Product: N-(2-chloropyrimidin-4-yl)- This compound Purification->Product

References

Application Notes: The Versatile Role of 2-Fluoro-5-methylpyridin-3-amine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Fluoro-5-methylpyridin-3-amine, a fluorinated pyridine derivative, is a key building block in the synthesis of complex heterocyclic systems for the agrochemical and pharmaceutical industries.[1][2] Its strategic placement of a fluorine atom, an amino group, and a methyl group on the pyridine ring imparts unique electronic properties and provides multiple reactive sites for derivatization.[1][2] This document outlines the application of this compound in the synthesis of novel agrochemicals, providing a detailed protocol for a representative herbicidal compound and exploring its potential mode of action.

The presence of a fluorine atom can enhance the biological activity of molecules, and the amino group serves as a versatile nucleophilic center for various chemical transformations, including acylation, alkylation, and coupling reactions.[1][2] The methyl group offers an additional point for functionalization. These features make this compound a valuable intermediate for creating diverse molecular architectures with potential pesticidal, herbicidal, or fungicidal properties.

Application in Herbicide Synthesis: Pyridine-Based Protoporphyrinogen Oxidase (PPO) Inhibitors

One of the key applications of this compound is in the synthesis of novel herbicides that target the protoporphyrinogen oxidase (PPO) enzyme. PPO inhibitors are a significant class of herbicides that disrupt the chlorophyll and heme biosynthesis pathway in plants, leading to the accumulation of protoporphyrin IX. This accumulation, in the presence of light and oxygen, results in the formation of reactive oxygen species that cause rapid cell membrane disruption and plant death.

A series of novel phenylpyridine moiety-containing α-trifluoroanisole derivatives have been designed and synthesized with the aim of discovering new PPO inhibitors with high activity and a broad spectrum of weed control.

Experimental Protocols

Synthesis of a Novel Phenylpyridine α-Trifluoroanisole Herbicide

This protocol describes a multi-step synthesis of a potent herbicidal compound (Compound 7a from a research study) starting from this compound.

Step 1: Synthesis of Intermediate 3

  • Reaction: To a solution of this compound (1.0 eq) in an appropriate solvent, is added 3-chloro-5-(trifluoromethyl)pyridine (1.1 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq).

  • Conditions: The reaction mixture is heated at reflux for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the intermediate diarylamine.

Step 2: Synthesis of Intermediate 5

  • Reaction: Intermediate 3 (1.0 eq) is dissolved in a suitable solvent (e.g., THF), and a strong base (e.g., NaH, 1.2 eq) is added at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 2,4-dichloro-5-nitrophenyl trifluoromethyl ether (1.1 eq).

  • Conditions: The reaction is stirred at room temperature for 8-12 hours.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Step 3: Synthesis of Intermediate 6

  • Reaction: Intermediate 5 (1.0 eq) is dissolved in a mixture of ethanol and water. Iron powder (5.0 eq) and ammonium chloride (3.0 eq) are added.

  • Conditions: The mixture is heated at reflux for 4-6 hours.

  • Work-up: The reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent. The organic layer is dried and evaporated to give the crude amine intermediate.

Step 4: Synthesis of Final Product (Compound 7a)

  • Reaction: Intermediate 6 (1.0 eq) is dissolved in an inert solvent. A suitable acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) is added in the presence of a base (e.g., triethylamine, 1.5 eq).

  • Conditions: The reaction is stirred at room temperature for 6-10 hours.

  • Work-up: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization or column chromatography.

Data Presentation

Table 1: Herbicidal Efficacy of Compound 7a

Weed SpeciesDose (g a.i./ha)Inhibition (%)ED₅₀ (g a.i./ha)
Abutilon theophrasti37.5>8013.32
Amaranthus retroflexus37.5>805.48
Eclipta prostrata37.5>80-
Digitaria sanguinalis37.5>80-
Setaria viridis37.5>80-

Table 2: PPO Enzyme Inhibition Data

CompoundIC₅₀ (nM)
Compound 7a9.4
Fomesafen (standard)110.5

Mandatory Visualizations

Experimental Workflow for Herbicide Synthesis

G cluster_start Starting Materials cluster_intermediate1 Step 1 cluster_intermediate2 Step 2 cluster_intermediate3 Step 3 cluster_final Step 4 A This compound C Intermediate 3 (Diarylamine) A->C B 3-chloro-5-(trifluoromethyl)pyridine B->C D Intermediate 5 C->D E Intermediate 6 (Aniline derivative) D->E F Final Product (Compound 7a) E->F

Caption: Synthetic workflow for the preparation of a novel phenylpyridine α-trifluoroanisole herbicide.

Signaling Pathway: Mode of Action of PPO Inhibitors

G cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protox Protoporphyrinogen Oxidase (PPO) ProtoIX Protoporphyrin IX Protox->ProtoIX ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Light, O₂ Proto_gen Protoporphyrinogen IX Proto_gen->Protox O₂ Herbicide PPO Inhibitor Herbicide (e.g., Compound 7a) Herbicide->Protox Inhibition Membrane Cell Membrane Damage ROS->Membrane Peroxidation

Caption: Simplified signaling pathway illustrating the mode of action of PPO-inhibiting herbicides.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the creation of complex molecules with potent biological activities, as exemplified by the synthesis of a highly active PPO-inhibiting herbicide. The provided protocols and data serve as a foundation for researchers in the field of agrochemical discovery to explore the potential of this and related fluorinated pyridine building blocks. Further derivatization of this scaffold holds significant promise for the development of next-generation crop protection agents.

References

Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of 2-Fluoro-5-methylpyridin-3-amine, a crucial transformation for the synthesis of various pharmaceutical intermediates and biologically active compounds. The protocols outlined below describe two common and effective methods: direct N-alkylation with alkyl halides and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and widely used method for forming C-N bonds.[1][2] This protocol involves the reaction of this compound with an alkyl halide in the presence of a base. The choice of base and solvent is critical to prevent side reactions and ensure high yields of the desired mono-alkylated product. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, though often less favorable with tertiary amines.[1]

Experimental Protocol
  • Materials:

    • This compound (1 eq)

    • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)

    • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Sodium Hydride (NaH)) (1.5 - 2.0 eq)

    • Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.

    • Add the base to the solution and stir the mixture at room temperature for 15-30 minutes.

    • Slowly add the alkyl halide to the reaction mixture.

    • The reaction can be stirred at room temperature or heated depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Data Presentation
Alkyl HalideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Methyl IodideK₂CO₃ACN60685
Ethyl BromideCs₂CO₃DMF80878
Benzyl BromideNaHTHF25492

Note: The yields presented are hypothetical and may vary based on specific reaction conditions and the scale of the reaction.

Method 2: Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from aldehydes or ketones.[3][4] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method offers high selectivity for mono-alkylation.[5]

Experimental Protocol
  • Materials:

    • This compound (1 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN), or 2-Picoline Borane) (1.5 eq)[3]

    • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH))

    • Acetic Acid (catalytic amount, if needed)

  • Procedure:

    • To a round-bottom flask, add this compound, the aldehyde or ketone, and the solvent.

    • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • In a separate flask, prepare a solution or suspension of the reducing agent in the same solvent.

    • Slowly add the reducing agent to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation
Carbonyl CompoundReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
FormaldehydeSTABDCE251290
AcetaldehydeNaBH₃CNMeOH251082
Acetone2-Picoline BoraneDCM251675

Note: The yields presented are hypothetical and may vary based on specific reaction conditions and the scale of the reaction.

Visualizations

experimental_workflow_direct_alkylation start Start reactants Mix this compound, Base, and Solvent start->reactants add_alkyl_halide Add Alkyl Halide reactants->add_alkyl_halide reaction Reaction (Stir at RT or Heat) add_alkyl_halide->reaction quench Quench with Water reaction->quench extraction Extraction with Organic Solvent quench->extraction purification Drying, Concentration, & Purification extraction->purification product N-Alkylated Product purification->product

Caption: Workflow for Direct N-Alkylation.

experimental_workflow_reductive_amination start Start reactants Mix this compound, Aldehyde/Ketone, and Solvent start->reactants imine_formation Imine Formation (Stir at RT) reactants->imine_formation add_reducing_agent Add Reducing Agent imine_formation->add_reducing_agent reduction Reduction Reaction add_reducing_agent->reduction quench Quench with NaHCO₃ reduction->quench extraction Extraction with Organic Solvent quench->extraction purification Drying, Concentration, & Purification extraction->purification product N-Alkylated Product purification->product

Caption: Workflow for Reductive Amination.

logical_relationship parent This compound method1 Direct N-Alkylation parent->method1 method2 Reductive Amination parent->method2 reagent1 Alkyl Halide + Base method1->reagent1 reagent2 Aldehyde/Ketone + Reducing Agent method2->reagent2 product N-Alkyl-2-fluoro-5-methylpyridin-3-amine reagent1->product reagent2->product

Caption: Synthetic Routes to N-Alkylated Product.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methylpyridin-3-amine is a valuable building block in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the fluorine and amino substituents on the pyridine ring, make it an attractive scaffold for the synthesis of novel pharmaceutical candidates. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of such heterocyclic systems, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[1][2] These reactions are fundamental in constructing the complex molecular architectures often required for potent and selective drug molecules.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound with various coupling partners. The protocols are based on established methodologies for structurally similar compounds and are intended to serve as a starting point for reaction optimization.

General Considerations for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, generally proceed through a common catalytic cycle.[1] This cycle involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by transmetalation (in the case of Suzuki) or amine coordination and deprotonation (for Buchwald-Hartwig), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for reaction success and can significantly impact yield and purity.[3]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and a halide.[4] For this compound, the corresponding bromo- or iodo-derivative would be required as the starting material. Alternatively, the boronic acid or ester of this compound can be coupled with an aryl or heteroaryl halide.

A study on the Suzuki cross-coupling of the related compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids demonstrated moderate to good yields.[5][6][7][8] These conditions can be adapted for the fluoro-analogue.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9585[5]
23,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9582[5]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9578[5]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines.[5]

Materials:

  • 5-Bromo-2-fluoro-3-methylpyridine

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.3 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add 5-bromo-2-fluoro-3-methylpyridine (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and 1,4-dioxane (4 mL).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

  • Add the arylboronic acid (1.2 mmol), potassium phosphate (2.3 mmol), and water (1 mL).

  • Heat the reaction mixture to 85-95 °C and stir for 15-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Dilute the filtrate with ethyl acetate (50 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Pyridine Halide, Pd(PPh₃)₄, Dioxane stir1 Stir at RT (30 min) reagents->stir1 additives Add Arylboronic Acid, K₃PO₄, Water stir1->additives heat Heat to 85-95 °C (15-18 h) additives->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Ethyl Acetate Extraction filter->extract purify Column Chromatography extract->purify Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_halide L₂Pd(II)(Ar)X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ pd2_halide->pd2_amine Amine Coordination (+ HNR¹R²) pd2_amido L₂Pd(II)(Ar)(NR¹R²) pd2_amine->pd2_amido Deprotonation (- HX, + Base) pd2_amido->pd0 product Ar-NR¹R² pd2_amido->product Reductive Elimination

References

Application Notes and Protocols for the Ullmann Condensation of 2-Fluoro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds, which are pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. This application note provides a detailed protocol for the Ullmann condensation of 2-fluoro-5-methylpyridin-3-amine with aryl halides. The presence of a fluorine atom and the specific substitution pattern on the pyridine ring can influence reactivity; therefore, the following protocols are designed to be robust starting points for optimization. This document outlines recommended reaction conditions, a step-by-step experimental procedure, and a summary of key reaction parameters based on analogous transformations reported in the literature.

Reaction Principle

The Ullmann condensation is a copper-catalyzed cross-coupling reaction. In this case, it involves the N-arylation of this compound with an aryl halide in the presence of a copper catalyst, a ligand, and a base. The reaction proceeds through a catalytic cycle that is generally understood to involve the formation of a copper(I)-amido complex, followed by oxidative addition of the aryl halide and subsequent reductive elimination to yield the desired N-aryl product.

Recommended Reaction Protocols

Due to the specific electronic and steric properties of this compound, careful selection of the catalyst system and reaction conditions is crucial for achieving high yields. Below are two recommended protocols based on established methodologies for the Ullmann condensation of challenging heteroaromatic amines.

Protocol 1: Copper(I) Iodide with L-Proline

This protocol utilizes a readily available and cost-effective amino acid, L-proline, as a ligand, which has been shown to be effective in promoting Ullmann-type couplings.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk tube, add CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ (2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper(I) Iodide with a Diamine Ligand

Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA) or trans-1,2-cyclohexanediamine, are also highly effective in promoting copper-catalyzed N-arylation.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk tube, add CuI (5-10 mol%) and K₃PO₄ (2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).

  • Ligand and Solvent Addition: Add N,N'-dimethylethylenediamine (10-20 mol%) and anhydrous dioxane or toluene to achieve a concentration of 0.1-0.5 M.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to 100-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Add water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The residue is then purified by flash column chromatography.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the Ullmann condensation of aminopyridines with aryl halides, which can be used as a guide for optimizing the reaction with this compound.

ParameterProtocol 1 (L-Proline)Protocol 2 (Diamine)Notes
Copper Source CuICuICuBr or Cu₂O can also be used.
Catalyst Loading 5-10 mol%5-10 mol%Higher loading may be needed for less reactive substrates.
Ligand L-ProlineN,N'-DimethylethylenediamineOther diamines or phenanthrolines can be screened.
Ligand Loading 10-20 mol%10-20 mol%A 2:1 ligand to copper ratio is common.
Base K₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃The choice of base can significantly impact the yield.
Base Equivalents 2.02.0An excess of base is generally required.
Solvent DMSO, DMFDioxane, TolueneHigh-boiling polar aprotic solvents are typical.
Temperature 90-120 °C100-130 °CTemperature will depend on the reactivity of the aryl halide.
Reaction Time 12-24 hours12-24 hoursMonitor by TLC or LC-MS to determine completion.
Expected Yield 40-85%50-90%Yields are highly substrate-dependent.

Visualizations

Logical Relationship of Ullmann Condensation Components

Key Components of the Ullmann Condensation cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_conditions Reaction Conditions This compound This compound Product Product This compound->Product Aryl Halide Aryl Halide Aryl Halide->Product Copper(I) Salt Copper(I) Salt Copper(I) Salt->Product Ligand Ligand Ligand->Product Base Base Base->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product Inert Atmosphere Inert Atmosphere Inert Atmosphere->Product

Caption: Key components for the Ullmann condensation.

Experimental Workflow for Ullmann Condensation

Experimental Workflow A Reaction Setup (Schlenk Tube, Catalyst, Base) B Add Reactants (Amine, Aryl Halide) A->B C Add Solvent & Ligand B->C D Inert Atmosphere (Evacuate/Backfill with Ar/N2) C->D E Heating & Stirring D->E F Reaction Monitoring (TLC / LC-MS) E->F G Workup (Quench, Extract) F->G H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: Step-by-step experimental workflow.

Application Notes and Protocols for 2-Fluoro-5-methylpyridin-3-amine in Parallel Synthesis and Library Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-fluoro-5-methylpyridin-3-amine as a versatile building block in parallel synthesis and the generation of compound libraries for drug discovery. Detailed protocols for key chemical transformations and illustrative diagrams are included to guide researchers in the efficient construction of diverse molecular scaffolds.

Application Notes

This compound is a valuable scaffold for creating focused compound libraries due to its distinct reactive sites that allow for selective diversification. The pyridine core is a prevalent motif in numerous biologically active compounds, and its substitution pattern can be tailored to modulate physiochemical and pharmacological properties.

The primary points of diversification on the this compound scaffold are the amino group at the 3-position and the fluorine atom at the 2-position. The amino group serves as a handle for standard amide bond formation, sulfonylation, and reductive amination. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution and a suitable coupling partner in various palladium-catalyzed cross-coupling reactions, provides an orthogonal site for introducing molecular diversity.

Key Applications in Library Synthesis:

  • Suzuki-Miyaura Cross-Coupling: The fluorine at the 2-position can be displaced by a variety of aryl and heteroaryl boronic acids and esters to generate biaryl and heteroaryl-aryl structures. This reaction is highly robust and amenable to parallel synthesis formats. While direct data for the fluoro-compound is not extensively published, analogous transformations with 5-bromo-2-methylpyridin-3-amine have demonstrated the feasibility of this approach in generating libraries with moderate to good yields.[1][2][3]

  • Buchwald-Hartwig Amination: The amino group at the 3-position can be arylated or heteroarylated using a range of aryl/heteroaryl halides or triflates. This palladium-catalyzed reaction is a powerful tool for creating diverse C-N bonds and is widely used in combinatorial chemistry.[4][5][6]

  • Amide Library Synthesis: The nucleophilic amino group is readily acylated with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to produce extensive amide and sulfonamide libraries. These reactions are typically high-yielding and can be performed in parallel using automated liquid handlers.[7]

The strategic combination of these reactions allows for the generation of large and diverse compound libraries from a single, readily available starting material. The resulting compounds, featuring a substituted pyridine core, are well-positioned to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[8][][10]

Experimental Protocols

Protocol 1: Parallel Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines from the bromo-analogue and is expected to be applicable to this compound.[1]

Materials:

  • This compound

  • A library of aryl/heteroaryl boronic acids

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To each well of a 96-well reaction block, add this compound (0.1 mmol, 1.0 eq).

  • Add the corresponding aryl/heteroaryl boronic acid (0.11 mmol, 1.1 eq) to each well.

  • In a separate vial, prepare a stock solution of Pd(PPh₃)₄ (5 mol%) and K₃PO₄ (0.23 mmol, 2.3 eq) in 1,4-dioxane/water (4:1 v/v).

  • Dispense the catalyst/base solution into each well.

  • Seal the reaction block and place it on a shaker heated to 90 °C.

  • Stir the reactions for 12-18 hours.

  • After cooling to room temperature, dilute each reaction mixture with ethyl acetate.

  • Filter the contents of each well through a plug of silica gel or a suitable filter plate to remove palladium residues and inorganic salts.

  • Evaporate the solvent in vacuo to yield the crude products.

  • Analyze the products by LC-MS and purify via preparative HPLC or other suitable chromatographic techniques.

Protocol 2: Parallel Amide Library Synthesis

Materials:

  • This compound

  • A library of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 96-well reaction block or individual reaction vials

Procedure:

  • To each well of a 96-well reaction block, add the corresponding carboxylic acid (0.1 mmol, 1.0 eq).

  • Add a solution of this compound (0.11 mmol, 1.1 eq) in DMF to each well.

  • Add a solution of HATU (0.11 mmol, 1.1 eq) in DMF to each well.

  • Add DIPEA (0.2 mmol, 2.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Quench the reactions by adding water to each well.

  • Extract the products with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analyze the products by LC-MS and purify as needed.

Data Presentation

The following table summarizes representative yields for a Suzuki-Miyaura cross-coupling reaction with 5-bromo-2-methylpyridin-3-amine, which serves as a reasonable expectation for the analogous reactions with this compound.[1]

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine85
24-Methylphenylboronic acid5-(p-tolyl)-2-methylpyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine88
44-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine78
53-Nitrophenylboronic acid2-methyl-5-(3-nitrophenyl)pyridin-3-amine75

Visualizations

G cluster_start Starting Material cluster_reactions Parallel Synthesis Reactions cluster_library Compound Library cluster_screening Screening start This compound suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) start->suzuki Diversification amide Amide Bond Formation (Carboxylic Acids) start->amide Diversification buchwald Buchwald-Hartwig Amination (Aryl Halides) start->buchwald Diversification library Diverse Library of Substituted Pyridines suzuki->library amide->library buchwald->library screening High-Throughput Screening library->screening

Caption: Experimental workflow for parallel synthesis.

G receptor Receptor Tyrosine Kinase (e.g., FGFR3) adp ADP receptor->adp Hydrolysis substrate Substrate Protein receptor->substrate Phosphorylation ligand Library Compound (Pyridinylamine derivative) ligand->receptor Binds to ATP-binding pocket atp ATP atp->receptor p_substrate Phosphorylated Substrate Protein substrate->p_substrate response Downstream Cellular Response (e.g., Proliferation, Survival) p_substrate->response Initiates

Caption: Kinase signaling pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate unwanted defluorination when working with fluoropyridines. The information is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

Q1: I am observing significant defluorination of my fluoropyridine during a Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

A1: Defluorination in Suzuki-Miyaura reactions is a common issue, often influenced by the choice of catalyst, base, and reaction conditions. Here’s a step-by-step troubleshooting guide:

  • Evaluate Your Base: Strong bases can promote defluorination. Consider switching to a milder base. For instance, Na₂CO₃ has been shown to be effective in some cases, providing high yields of the desired product.[1] If you are using a strong base like NaOH or KOH, consider replacing it with K₃PO₄ or Cs₂CO₃.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands can sometimes stabilize the catalytic intermediates and reduce side reactions. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more specialized ligand system. For challenging couplings with substrates prone to decomposition, precatalysts that form the active species under mild conditions can be beneficial.[2]

  • Reaction Temperature: High temperatures can accelerate defluorination. Try running the reaction at a lower temperature for a longer period. Microwave irradiation can sometimes offer better control over heating and shorter reaction times, potentially reducing defluorination.[3]

  • Solvent Choice: The solvent can influence the stability of the fluoropyridine and the reaction intermediates. While common solvents like dioxane and THF are often used, consider exploring solvent mixtures or alternative solvents if defluorination persists. The polarity of the solvent can affect the stability of the C-F bond.[4]

Q2: My 2-fluoropyridine seems to be more prone to defluorination than other isomers. Why is this and what specific precautions should I take?

A2: The position of the fluorine atom on the pyridine ring significantly impacts its reactivity. 2-Fluoropyridines are often more susceptible to defluorination due to the electron-withdrawing nature of the pyridine nitrogen, which makes the C2 position more electrophilic and the fluorine a better leaving group in nucleophilic aromatic substitution (SNA) pathways.[5] The reactivity order in nucleophilic substitution is often 2- > 4- > 3-fluoropyridine.[1]

Specific precautions for 2-fluoropyridines:

  • Milder Conditions: Use the mildest possible reaction conditions (lower temperature, weaker base).

  • Ligand Choice: Employ ligands that promote rapid cross-coupling, outcompeting the defluorination pathway.

  • Careful Monitoring: Closely monitor the reaction progress to avoid prolonged reaction times that can lead to increased byproduct formation.

Buchwald-Hartwig Amination

Q1: I am attempting a Buchwald-Hartwig amination with a fluoropyridine and getting a mixture of the desired product and the defluorinated starting material. How can I improve the selectivity?

A1: Defluorination in Buchwald-Hartwig aminations is often a result of competing side reactions. Here are some strategies to enhance the selectivity for the desired C-N coupling:

  • Optimize the Catalyst/Ligand System: The choice of ligand is crucial. Bulky, electron-rich ligands are known to promote efficient C-N bond formation.[6] If you are observing defluorination, consider screening different ligands to find one that accelerates the desired amination over the defluorination pathway.

  • Base Selection: Similar to Suzuki couplings, strong bases can contribute to defluorination. While strong bases like NaOtBu are commonly used, weaker bases such as Cs₂CO₃ or K₃PO₄ might be better tolerated by sensitive fluoropyridines.[7]

  • Control Reaction Temperature: Amination reactions can be exothermic. Running the reaction at a lower temperature may help to suppress defluorination.

  • Amine and Substrate Concentration: The relative concentrations of the amine and the fluoropyridine can influence the reaction outcome. Ensure precise control over stoichiometry.

Q2: Can the choice of the amine nucleophile affect the extent of defluorination?

A2: Yes, the nature of the amine can play a role. Highly nucleophilic amines might be more prone to attacking the carbon bearing the fluorine, especially if the reaction conditions are not optimized for the desired C-N coupling at a different position on the fluoropyridine.

Nucleophilic Aromatic Substitution (SNAr)

Q1: I am trying to perform a nucleophilic aromatic substitution on a fluoropyridine, but instead of the desired substitution, I am observing defluorination. What is going wrong?

A1: In SNAr reactions, the fluorine atom itself is often the intended leaving group. However, if you are observing defluorination when targeting another position, it suggests that the conditions are favoring the displacement of fluorine. This is particularly true for 2- and 4-fluoropyridines where the fluorine is activated by the ring nitrogen.[8][9]

  • Re-evaluate Your Strategy: If your goal is to substitute a different leaving group on the fluoropyridine, you need to ensure that the fluorine is not the most reactive site under your chosen conditions. The high electronegativity of fluorine can make the carbon it's attached to highly electrophilic and susceptible to nucleophilic attack.[8]

  • Protecting Groups: In some cases, you might need to use a protecting group strategy to temporarily block the more reactive sites on the ring.

  • Reaction Conditions: The choice of nucleophile, solvent, and temperature will determine the regioselectivity of the reaction. Milder nucleophiles and lower temperatures might offer better control.

Frequently Asked Questions (FAQs)

Q: Which fluoropyridine isomer is generally the most stable and least prone to defluorination?

A: 3-Fluoropyridine is typically the most stable and least reactive towards nucleophilic attack at the fluorine-bearing carbon.[1] The C-F bond in the 3-position is less activated by the ring nitrogen compared to the 2- and 4-positions. Therefore, when you have a choice of isomers for introducing other functionalities, using a 3-fluoropyridine derivative might be advantageous if you want to avoid defluorination.

Q: Are there any general guidelines for solvent selection to minimize defluorination?

A: The solvent can influence the reaction by stabilizing or destabilizing intermediates and transition states. Polar aprotic solvents like DMF and DMSO are common in cross-coupling and SNAr reactions. However, their high polarity can sometimes facilitate defluorination. If you suspect the solvent is contributing to the problem, consider screening other solvents like THF, dioxane, or toluene. In some cases, a mixture of solvents can provide the optimal balance of reactivity and selectivity. The dipole moment of the solvent can influence the rate of C-F bond rupture.[4]

Q: How can I accurately quantify the amount of defluorinated byproduct in my reaction mixture?

A: ¹⁹F NMR spectroscopy is an excellent technique for this purpose. The fluorine signals for your starting material, desired product, and any fluorinated byproducts will appear at distinct chemical shifts, allowing for their quantification. Gas chromatography-mass spectrometry (GC-MS) can also be used to separate and identify the components of your reaction mixture.

Quantitative Data Summary

While a comprehensive database for defluorination across all reaction types is not available, the following tables summarize general trends observed for minimizing defluorination.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

BaseRelative Yield of Desired ProductTendency for Defluorination
Na₂CO₃ High[1]Lower
K₃PO₄ Moderate to HighModerate
Cs₂CO₃ Moderate to HighModerate
NaOH VariableHigher
KOH VariableHigher

Note: This table provides a general trend. The optimal base will be substrate-dependent.

Table 2: General Comparison of Fluoropyridine Isomer Reactivity in SNAr

IsomerRelative Reactivity towards Nucleophilic Attack at C-FGeneral Stability towards Defluorination
2-Fluoropyridine High[5]Low
4-Fluoropyridine Moderate to High[1]Moderate
3-Fluoropyridine Low[1]High

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of 5-Bromo-2-fluoropyridine with 4-Fluorophenylboronic Acid

This protocol is adapted from a literature procedure and is designed to minimize defluorination.[10]

Materials:

  • 5-Bromo-2-fluoropyridine

  • 4-Fluorophenylboronic acid

  • Pd(PPh₃)₄

  • K₃PO₄

  • Dioxane

  • Water

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add 5-bromo-2-fluoropyridine (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and K₃PO₄ (1.3 equiv).

  • Add Pd(PPh₃)₄ (1.5 mol%).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add degassed dioxane and degassed water (a small amount of water can be beneficial).

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C, and monitor the reaction).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Defluorination_Troubleshooting start Defluorination Observed reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Cross-Coupling buchwald Buchwald-Hartwig reaction_type->buchwald Amination snar SNAr reaction_type->snar Substitution suzuki_q1 Change Base to Milder (e.g., K3PO4, Cs2CO3) suzuki->suzuki_q1 buchwald_q1 Optimize Ligand (e.g., bulky, electron-rich) buchwald->buchwald_q1 snar_q1 Re-evaluate Strategy (Is F the intended leaving group?) snar->snar_q1 suzuki_q2 Screen Catalysts/Ligands (e.g., bulky, electron-rich) suzuki_q1->suzuki_q2 suzuki_q3 Lower Reaction Temperature suzuki_q2->suzuki_q3 end Defluorination Minimized suzuki_q3->end buchwald_q2 Use Weaker Base (e.g., K3PO4) buchwald_q1->buchwald_q2 buchwald_q3 Control Temperature buchwald_q2->buchwald_q3 buchwald_q3->end snar_q2 Consider Protecting Groups snar_q1->snar_q2 snar_q2->end

Caption: Troubleshooting workflow for addressing defluorination.

Fluoropyridine_Reactivity 2-Fluoro 2-Fluoro High Reactivity\n(Defluorination Prone) High Reactivity (Defluorination Prone) 2-Fluoro->High Reactivity\n(Defluorination Prone) 4-Fluoro 4-Fluoro Moderate Reactivity Moderate Reactivity 4-Fluoro->Moderate Reactivity 3-Fluoro 3-Fluoro Low Reactivity\n(More Stable) Low Reactivity (More Stable) 3-Fluoro->Low Reactivity\n(More Stable)

Caption: Relative reactivity of fluoropyridine isomers towards defluorination.

References

Technical Support Center: 2-Fluoro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methylpyridin-3-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile building block in organic synthesis, primarily utilized in the construction of complex heterocyclic molecules.[1] Its distinct structural features, including a fluorine atom, a methyl group, and an amino group on a pyridine ring, make it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[1] The amino group serves as a key functional handle for various transformations, including participation in palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination and Suzuki coupling to form C-N and C-C bonds, respectively.

Q2: What are the general stability and storage recommendations for this compound?

A2: While specific stability data is limited in publicly available literature, aminopyridine derivatives are generally stable under standard laboratory conditions. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.

Q3: Are there any known safety hazards associated with this compound?

Troubleshooting Guides

Suzuki Coupling Reactions

Issue: Low yield or incomplete conversion in a Suzuki coupling reaction with this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inhibition of the Palladium Catalyst The free amino group of this compound can coordinate to the palladium catalyst, potentially inhibiting its activity. Consider protecting the amino group as an amide (e.g., acetamide) prior to the coupling reaction. The amide can be deprotected under standard conditions after the coupling is complete.
Suboptimal Reaction Conditions The choice of palladium catalyst, ligand, base, and solvent system is critical for successful Suzuki coupling. For electron-rich aminopyridines, specific ligand systems may be required to achieve high yields. A thorough optimization of these parameters is recommended.
Decomposition of Boronic Acid Boronic acids can be prone to decomposition under the reaction conditions. Ensure the quality of the boronic acid reagent and consider using a slight excess.
Poor Solubility The reactants or catalyst may not be fully soluble in the chosen solvent, leading to a heterogeneous and inefficient reaction. Experiment with different solvent systems or solvent mixtures to ensure homogeneity.

Experimental Protocol: General Procedure for Suzuki Coupling of a Protected Aminopyridine

A general procedure for a Suzuki cross-coupling reaction involving a protected bromo-aminopyridine, which can be adapted for this compound derivatives, is as follows:

  • To a reaction vessel, add the N-acylated bromo-aminopyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like K₃PO₄ (2.0-3.0 eq.).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If necessary, deprotect the amino group using appropriate conditions (e.g., acidic or basic hydrolysis).

Buchwald-Hartwig Amination

Issue: Formation of hydrodehalogenation byproduct (replacement of the halogen with a hydrogen atom) instead of the desired C-N coupled product.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
β-Hydride Elimination An unproductive side reaction that can compete with reductive elimination is β-hydride elimination from the palladium-amide intermediate.[2]
Ligand Choice The choice of phosphine ligand is crucial in minimizing side reactions. For heteroaromatic amines, bulky, electron-rich ligands are often employed to promote the desired reductive elimination over β-hydride elimination. Consider screening a variety of ligands to find the optimal one for your specific substrate combination.
Base and Solvent Effects The nature of the base and solvent can influence the reaction pathway. Weaker bases and non-polar solvents may sometimes favor the desired coupling.

Experimental Workflow: Troubleshooting Buchwald-Hartwig Amination

Caption: A logical workflow for troubleshooting low yields in Buchwald-Hartwig amination reactions.

Purification Challenges

Issue: Difficulty in separating the desired product from starting materials or byproducts by column chromatography.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Similar Polarity of Components The product, starting material, and byproducts may have very similar polarities, making separation by standard silica gel chromatography challenging.
Amine Tailing on Silica Gel The basic amino group can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
Formation of Isomeric Byproducts Depending on the synthetic route to this compound, isomeric impurities may be present that are difficult to remove.

Purification Strategy Flowchart

Purification_Strategy Start Difficult Purification TLC Analyze by TLC (multiple solvent systems) Start->TLC Column_Mod Modify Column Conditions TLC->Column_Mod Alt_Method Alternative Purification TLC->Alt_Method Column_Mod->Alt_Method If still impure Recrystallization Recrystallization Alt_Method->Recrystallization Prep_HPLC Preparative HPLC Alt_Method->Prep_HPLC Success Pure Product Recrystallization->Success Prep_HPLC->Success

Caption: A decision-making flowchart for addressing challenging product purifications.

References

Technical Support Center: Purification of 2-Fluoro-5-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Fluoro-5-methylpyridin-3-amine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives. The solutions are based on established chemical principles and documented experimental procedures.

Category 1: Crystallization & Solid Handling

Q1: My purified this compound derivative appears as an oil or a low-melting solid after chromatography. How can I induce crystallization?

A1: Oiling out or failing to crystallize is a common issue. Here are several strategies to try:

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For aminopyridine derivatives, consider solvent systems like benzene/ligroin or ethyl acetate/hexane.[1][2] A mixture of absolute ethanol and an alkane reagent has also been used to precipitate aminopyridine compounds.[3]

  • Trituration/Slurrying: If the oil is persistent, try adding a small amount of a non-polar solvent in which the compound is insoluble (e.g., petroleum ether or hexane) and scratching the side of the flask with a glass rod. This can create nucleation sites for crystal growth. The crude product can be "beaten" or slurried with a small amount of petroleum ether to yield a solid.[4]

  • Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely capped vial.

  • Cooling Profile: After dissolving your compound at an elevated temperature, allow it to cool to room temperature slowly. Rapid cooling often promotes oil formation. Once at room temperature, further cooling in a refrigerator or ice bath can improve the yield.[1]

Q2: The purity of my crystallized product is still low. What can I do to improve it?

A2: Low purity after crystallization often points to trapped impurities or an inadequate solvent system.

  • Recrystallization: A second crystallization is often necessary. Ensure the crude product is fully dissolved in the minimum amount of hot solvent to prevent impurities from being included in the crystal lattice upon cooling.

  • Decolorization: If your product is colored (e.g., dark red or yellow crystals), it may contain colored impurities.[1] You can add activated carbon (e.g., Norit) or sodium hydrosulfite to the hot solution, heat for a short period, and then filter the hot solution to remove the carbon and adsorbed impurities before cooling.[1]

  • Washing: After filtration, wash the collected crystals with a small amount of cold crystallization solvent to remove any residual mother liquor containing impurities.[1]

Q3: My aminopyridine product is hygroscopic and liquefies on the filter. How should I handle it?

A3: Some aminopyridines are known to be hygroscopic.[1] To mitigate this, use gravity filtration instead of suction filtration, as the airflow in suction filtration can introduce atmospheric moisture.[1] After filtration, dry the product thoroughly in a vacuum desiccator to remove any absorbed water.[1]

Category 2: Chromatography

Q1: I'm having trouble separating my this compound derivative from a closely related impurity using column chromatography. What parameters can I change?

A1: Achieving separation of closely eluting compounds requires optimizing several chromatographic parameters.

  • Stationary Phase: While silica gel is common, consider using a different stationary phase. Florisil has been successfully used for the purification of aminopyridine derivatives.[5]

  • Mobile Phase: Fine-tune the polarity of your eluent system. Instead of a large jump in polarity (e.g., from 10% to 20% ethyl acetate in hexanes), try a shallower gradient (e.g., increasing by 1-2% increments). For aminopyridines, common solvent systems include n-hexane/ethyl acetate and DCM/ethyl acetate.[2][5] Adding a small amount of a more polar solvent like methanol (e.g., 7% MeOH in DCM) can also be effective.[5]

  • pH Modification: The basicity of the amine can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve peak shape and resolution.

Q2: My compound is streaking or tailing on the TLC plate and column. How can I fix this?

A2: Tailing is a common problem with amines on silica gel due to interactions with acidic silanol groups.

  • Add a Basic Modifier: As mentioned above, adding a small percentage (0.1-1%) of triethylamine or ammonium hydroxide to your eluent system can neutralize the acidic sites on the silica gel, leading to sharper peaks.

  • Use a Different Adsorbent: Consider using neutral or basic alumina, or a polymer-based column, which are more suitable for basic compounds.

  • Sample Loading: Ensure your sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can also lead to poor separation and band broadening.

Category 3: Liquid-Liquid Extraction

Q1: During the aqueous workup, I am losing a significant portion of my aminopyridine product to the aqueous layer. How can I improve my extraction efficiency?

A1: Aminopyridines can have appreciable water solubility, especially in acidic conditions where they form protonated salts.

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic. Use a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to adjust the pH to 9-10.[3] This ensures the amine is in its free base form, which is more soluble in organic solvents.

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine).[1] This decreases the solubility of the organic compound in the aqueous phase and can help break up emulsions.

  • Choice of Solvent: Use a suitable organic solvent. Ethyl acetate is frequently used for extracting aminopyridine derivatives.[3][4] Dichloromethane is also a common choice.

  • Continuous Extraction: For compounds with significant water solubility, continuous liquid-liquid extraction may be necessary to achieve high recovery.[1] If a continuous extractor is not available, performing multiple extractions with smaller volumes of organic solvent (e.g., 5 x 150 mL) is more effective than a single extraction with a large volume.[4]

Q2: An emulsion has formed at the interface of the organic and aqueous layers during extraction. How can I break it?

A2: Emulsions are common and can be resolved in several ways:

  • Add Brine: Addition of a saturated NaCl solution increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the emulsion.

  • Patience: Allowing the mixture to stand for an extended period can lead to separation.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Experimental Protocols and Data

This section provides detailed methodologies for key purification techniques and summarizes relevant quantitative data in structured tables.

Protocol 1: General Recrystallization of an Aminopyridine Derivative

This protocol is adapted from the purification of 3-aminopyridine.[1]

  • Dissolution: Transfer the crude product to an appropriately sized Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., a mixture of 320 mL of benzene and 80 mL of ligroin for a ~40g scale).

  • Decolorization (Optional): If the solution is colored, add activated charcoal (e.g., 5g of Norit) and/or a reducing agent like sodium hydrosulfite (e.g., 2g).

  • Heating: Gently heat the mixture on a steam bath or hot plate with stirring for approximately 20 minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Cooling: Allow the filtered solution to cool slowly to room temperature. To maximize yield, subsequently chill the flask in a refrigerator or ice bath overnight.

  • Isolation: Collect the crystals by gravity or suction filtration. If the compound is hygroscopic, gravity filtration is preferred.[1]

  • Washing: Wash the collected crystals with a small portion of a cold, non-polar solvent (e.g., 25 mL of ligroin).

  • Drying: Dry the purified crystals in a vacuum desiccator to remove all traces of solvent.

Protocol 2: General Purification by Column Chromatography

This protocol is based on methods used for various aminopyridine derivatives.[2][5]

  • Column Packing: Prepare a column with silica gel or Florisil as the stationary phase, using the initial mobile phase solvent (e.g., n-hexane) to create a slurry and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% DCM or a 5:1 hexanes/EtOAc mixture).[5]

  • Gradient: Gradually increase the polarity of the mobile phase. This can be a stepwise gradient (e.g., DCM -> 5% EtOAc/DCM) or a linear gradient.[5]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Tables

Table 1: Crystallization and Recrystallization Data for Aminopyridine Derivatives

CompoundSolvent SystemTemperature ProfilePurity/YieldReference
3-AminopyridineBenzene / LigroinHeat on steam bath, cool to RT, then chill overnight61-65% Yield (white crystals)[1]
2-amino-5-picolineNone (neat melt)Heat to 100°C, cool to 70°C at 4°C/h99.88% Purity[6]
2-amino-5-picolineNone (neat melt)Heat to 40°C, cool to 20°C at 20°C/h97.38% Purity[6]
2-bromo-3-fluoro-6-picolineEthyl acetate / Petroleum etherNot specified85.1% Yield[7]

Table 2: Column Chromatography Conditions for Aminopyridine Derivatives

CompoundStationary PhaseMobile Phase / Eluent SystemDetailsReference
N-(4-Chlorophenyl)pyridin-2-amineFlorisilDCM → 5% EtOAc/DCMFlash chromatography[5]
5-Aryl-2-methylpyridin-3-amineSilica geln-hexane and Ethyl acetateGradient elution[2]
General AminopyridineSilica gel7% MeOH/DCMRf = 0.31[5]
Visualized Workflows and Diagrams

This section provides diagrams created using Graphviz (DOT language) to illustrate key workflows and decision-making processes in purification.

G cluster_0 General Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup / Extraction (Adjust pH, Add Brine) crude->workup concentrate Concentrate Organic Phase (Rotary Evaporation) workup->concentrate primary_purification Primary Purification concentrate->primary_purification analyze_purity Analyze Purity (TLC, NMR, LCMS) primary_purification->analyze_purity final_purification Final Purification / Polishing (Crystallization, etc.) analyze_purity->final_purification Purity < 99% pure_product Pure Product analyze_purity->pure_product Purity ≥ 99% final_purification->pure_product

Caption: A typical workflow for purifying a crude synthetic product.

G cluster_1 Decision Tree for Purification Method Selection start Crude Product State? solid Solid start->solid Solid liquid Liquid / Oil start->liquid Liquid thermostable_solid Thermally Stable? solid->thermostable_solid thermostable_liquid Thermally Stable? liquid->thermostable_liquid crystallize Crystallization / Recrystallization thermostable_solid->crystallize Yes chromatography_solid Column Chromatography thermostable_solid->chromatography_solid No distill Distillation thermostable_liquid->distill Yes, Volatile chromatography_liquid Column Chromatography thermostable_liquid->chromatography_liquid No / Non-Volatile

Caption: A decision tree to guide the selection of an appropriate purification technique.

Caption: Common issues in liquid-liquid extraction and their corresponding solutions.

References

improving the stability of 2-Fluoro-5-methylpyridin-3-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methylpyridin-3-amine. The information is designed to help address common stability issues encountered in solution-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The ionization state of the molecule can change with pH, potentially leading to different degradation pathways. Both acidic and basic conditions can catalyze hydrolysis or other reactions.[1][2]

  • Light: Exposure to UV or ambient light can induce photolytic degradation. Photostability testing is crucial for photosensitive compounds.[3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to the formation of degradation products like N-oxides.[4]

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.

Q2: I am observing rapid degradation of my this compound stock solution. What could be the cause?

A2: Rapid degradation could be due to one or more of the factors listed in Q1. A common issue is the pH of the solution. Unbuffered solutions or solutions prepared with acidic or basic solvents can lead to instability. Additionally, check for exposure to light and elevated temperatures during storage and handling.

Q3: How can I improve the stability of this compound in my experiments?

A3: To enhance stability, consider the following:

  • pH Control: Use buffered solutions to maintain a stable pH, ideally within a neutral to slightly acidic range, though the optimal pH should be determined experimentally.[2]

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodecomposition.[3]

  • Temperature Control: Store stock solutions at recommended low temperatures (e.g., 2-8°C or -20°C) and minimize time at room temperature.

  • Use of Antioxidants: If oxidative degradation is suspected, the addition of a suitable antioxidant may be beneficial.

  • Salt Formation: For some aminopyridines, the salt form exhibits greater stability than the free base, particularly against oxidative stress.[4]

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for similar aminopyridines include oxidation of the amino group or the pyridine ring to form N-oxides or nitropyridines.[4] Hydrolysis of the fluoro group is also a possibility under certain conditions.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common stability issues.

Issue 1: Inconsistent results or loss of compound potency over time.

This is often the first indication of compound instability in your experimental setup.

Troubleshooting Workflow:

A Inconsistent Results / Potency Loss B Verify Analytical Method A->B Is the analytical method validated? B->A No, validate method first C Conduct Forced Degradation Study B->C Yes D Analyze Storage Conditions C->D Degradation confirmed E Assess Experimental Conditions D->E Storage conditions optimal? F Implement Stabilization Strategies E->F Experimental conditions optimal? G Re-evaluate with Stabilized Formulation F->G

Caption: Troubleshooting workflow for inconsistent results.

Detailed Steps:

  • Verify Analytical Method: Ensure your analytical method (e.g., HPLC, LC-MS) is stability-indicating, meaning it can separate the intact compound from its degradation products.

  • Conduct Forced Degradation Study: Intentionally expose a solution of the compound to stress conditions (acid, base, peroxide, heat, light) to rapidly identify potential degradation pathways and confirm that your analytical method can detect the degradants.

  • Analyze Storage Conditions:

    • Temperature: Is the stock solution stored at the correct temperature? Has it undergone multiple freeze-thaw cycles?

    • Light: Is the solution protected from light?

    • Container: Is the container inert and properly sealed?

  • Assess Experimental Conditions:

    • pH: Is the pH of the experimental medium controlled with a buffer?

    • Solvent: Could the solvent be reacting with the compound?

    • Incubation Time & Temperature: Are long incubation times at elevated temperatures contributing to degradation?

  • Implement Stabilization Strategies: Based on the findings from the forced degradation and analysis of conditions, apply strategies from FAQ Q3.

  • Re-evaluate: Repeat key experiments with the stabilized formulation to confirm consistent results.

Issue 2: Appearance of unknown peaks in chromatograms.

New peaks in your analytical data likely represent degradation products.

Troubleshooting Workflow:

A Unknown Peaks in Chromatogram B Correlate Peak Appearance with Time/Conditions A->B C Characterize Unknown Peaks (LC-MS, NMR) B->C Consistent correlation found D Identify Degradation Pathway C->D E Optimize Conditions to Minimize Degradation D->E

Caption: Workflow for identifying unknown chromatographic peaks.

Detailed Steps:

  • Correlate Peak Appearance: Track the appearance and growth of the unknown peaks over time and under different experimental conditions (e.g., different pH, light exposure).

  • Characterize Unknown Peaks: Use techniques like LC-MS to determine the mass of the unknown compounds and NMR to elucidate their structure. This can help in identifying the degradation products.

  • Identify Degradation Pathway: Based on the structure of the degradation products, infer the likely degradation pathway (e.g., oxidation, hydrolysis).

  • Optimize Conditions: Modify your experimental protocol to avoid the conditions that promote the identified degradation pathway.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in public literature, the following table provides a template for organizing data from your own stability studies, based on common practices for similar compounds.

ConditionSolvent/BufferTemperature (°C)Duration% DegradationMajor Degradants Identified
Hydrolytic 0.1 M HCl6024hDatae.g., Hydroxypyridine derivative
pH 7 Buffer6024hDatae.g., No significant degradation
0.1 M NaOH6024hDatae.g., Ring-opened products
Oxidative 3% H₂O₂258hDatae.g., N-oxide
Thermal Solid State807 daysDatae.g., Minor unspecified degradants
Photolytic Methanol2524h (ICH light)Datae.g., Photodimers, dehalogenated species

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 8 hours.

    • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 7 days.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.[3]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated HPLC-UV or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage of degradation and identify the major degradation products.

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the degradation rate of this compound.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Add a small aliquot of the compound's stock solution to each buffer to achieve a final concentration suitable for analysis.

  • Incubation: Incubate the buffered solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution and analyze immediately using a stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile. This will reveal the pH of maximum stability.[1][2]

Visualizations

cluster_stressors Stress Conditions cluster_compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products Acid Acid Compound This compound in Solution Acid->Compound Base Base Base->Compound Oxidant Oxidant Oxidant->Compound Heat Heat Hydrolysis Hydrolysis Heat->Hydrolysis Oxidation Oxidation Heat->Oxidation Photodegradation Photodegradation Heat->Photodegradation Light Light Light->Compound Compound->Hydrolysis Compound->Oxidation Compound->Photodegradation Products N-Oxides, Nitropyridines, Hydroxylated Species, Dehalogenated compounds Hydrolysis->Products Oxidation->Products Photodegradation->Products

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-Fluoro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methylpyridin-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during synthetic reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am experiencing very low to no conversion in my palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) with this compound. What are the likely causes?

Answer:

Low conversion rates in palladium-catalyzed cross-coupling reactions involving this compound can stem from several factors, often related to the inherent properties of the substrate and the sensitivity of the catalytic cycle. The primary challenges include:

  • Catalyst Inhibition: The pyridine nitrogen and the exocyclic amine of your substrate can act as ligands for the palladium center. This can lead to the formation of stable, off-cycle catalyst complexes, effectively poisoning the catalyst and preventing it from participating in the desired reaction.[1]

  • Poor Oxidative Addition: The electron-withdrawing nature of the fluorine atom and the pyridine ring can make the oxidative addition of the palladium(0) species to the corresponding aryl halide (if used) more difficult.

  • Substrate Decomposition: Aminopyridines can be sensitive to strong bases and high temperatures, leading to degradation.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. An improper ligand may not be effective for this specific substrate.

  • Base Incompatibility: The choice and strength of the base are critical. An unsuitable base can lead to side reactions or may not be effective in the deprotonation step of the catalytic cycle.

Question 2: How can I mitigate catalyst inhibition when using this compound?

Answer:

To overcome catalyst inhibition, consider the following strategies:

  • Protecting the Aminopyridine: Temporarily protecting the exocyclic amine group can prevent its coordination to the palladium center. A common protecting group for amines is the Boc group, which can be removed under acidic conditions after the coupling reaction.

  • Use of Bulky Ligands: Employing sterically hindered phosphine ligands can disfavor the binding of the aminopyridine to the palladium center, thus keeping the catalyst active in the catalytic cycle. Ligands such as XPhos, SPhos, and RuPhos have shown success in similar systems.[1]

  • Pre-catalyst Selection: Using well-defined palladium pre-catalysts can sometimes offer better results than generating the active Pd(0) species in situ.

Question 3: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?

Answer:

For a successful Buchwald-Hartwig amination, careful selection of the catalyst, ligand, base, and solvent is paramount. Below is a table summarizing recommended starting conditions, which should be further optimized for your specific reaction.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) precursors.
Ligand Xantphos, RuPhos, or BrettPhosThese bulky, electron-rich ligands are known to be effective for challenging amination reactions, including those with heterocyclic amines.[1][2]
Base NaOtBu, K₂CO₃, or Cs₂CO₃The choice of base is critical. NaOtBu is a strong base suitable for many couplings, while K₂CO₃ and Cs₂CO₃ are milder alternatives that can be beneficial if your substrate is base-sensitive.[3]
Solvent Toluene or DioxaneThese are common solvents for Buchwald-Hartwig reactions and are generally compatible with the required reaction temperatures.
Temperature 80-110 °CThe reaction often requires heating to proceed at a reasonable rate.

Question 4: I am attempting a Suzuki coupling with a boronic acid and this compound (as the halide derivative), but the yield is poor. How can I optimize this reaction?

Answer:

Optimizing a Suzuki coupling with this substrate involves addressing potential issues with both the aminopyridine and the boronic acid partner.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially at elevated temperatures and in the presence of water. Ensure your solvent is dry and consider using a milder base.

  • Fluoride Interference: While the C-F bond is generally stable, fluoride ions in solution can potentially interact with the palladium catalyst or the boronic acid.[4][5]

  • Ligand and Base Selection: As with the Buchwald-Hartwig reaction, the choice of ligand and base is crucial. For Suzuki couplings, ligands like SPhos and catalysts like Pd(PPh₃)₄ are often effective. A combination of a palladium source with a suitable phosphine ligand is a good starting point. K₃PO₄ is often a good choice of base for Suzuki reactions.[6]

ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₄ or PdCl₂(dppf)These are robust and commonly used catalysts for Suzuki couplings.
Ligand (if not using a pre-formed complex) SPhos or P(tBu)₃These ligands are effective for a wide range of Suzuki couplings.
Base K₃PO₄ or K₂CO₃These bases are generally effective and well-tolerated in Suzuki reactions.
Solvent 1,4-Dioxane/Water or Toluene/WaterA mixed solvent system is often used to dissolve both the organic and inorganic reaction components.[6]
Temperature 80-100 °CHeating is typically required to drive the reaction to completion.

Experimental Protocols

The following are general, representative protocols that should be adapted and optimized for your specific substrates and reaction scale.

General Protocol for Buchwald-Hartwig Amination

This protocol is a starting point for the coupling of an aryl halide with this compound.

  • Reaction Setup: In an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the chosen phosphine ligand (0.02-0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) followed by the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the determined reaction time (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki Coupling

This protocol is a starting point for the coupling of a bromo- or iodo- derivative of this compound with an arylboronic acid.

  • Reaction Setup: In a round-bottom flask, combine the halo-2-fluoro-5-methylpyridin-3-amine (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Inert Atmosphere: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and purge the flask with an inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in your reactions.

TroubleshootingWorkflow Start Low Conversion Observed CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckReagents->Start Reagents Faulty OptimizeConditions Systematic Condition Optimization CheckReagents->OptimizeConditions Reagents OK Catalyst Screen Catalyst & Ligand OptimizeConditions->Catalyst Base Screen Base & Solvent OptimizeConditions->Base Temperature Vary Temperature & Time OptimizeConditions->Temperature SideReactions Investigate Side Reactions (LC-MS/NMR) Catalyst->SideReactions Base->SideReactions Temperature->SideReactions SideReactions->OptimizeConditions Other Side Reactions ProtectingGroup Consider Protecting Group Strategy SideReactions->ProtectingGroup Catalyst Inhibition Likely Success Successful Conversion SideReactions->Success Optimization Successful ProtectingGroup->Success

Caption: A logical workflow for troubleshooting low conversion rates.

Catalytic Cycles

Understanding the catalytic cycles for the Buchwald-Hartwig amination and Suzuki coupling can help in diagnosing which step might be failing.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L_n OA Ar-Pd(II)(X)L_n Pd0->OA Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR'R'')L_n]X OA->AmineCoord + HNR'R'' Deprotonation Ar-Pd(II)(NR'R'')L_n AmineCoord->Deprotonation - HX, + Base Deprotonation->Pd0 Reductive Elimination RE Ar-NR'R'' Deprotonation->RE

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L_n OA Ar-Pd(II)(X)L_n Pd0->OA Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(Ar')L_n OA->Transmetalation Transmetalation (Ar'-B(OR)₂) Transmetalation->Pd0 Reductive Elimination RE Ar-Ar' Transmetalation->RE

Caption: The catalytic cycle of the Suzuki coupling reaction.

References

managing impurities in the synthesis of 2-Fluoro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-methylpyridin-3-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity management and reaction optimization.

Issue IDQuestionPossible CausesSuggested Solutions
SYN-001 Low yield of the desired this compound after the final reduction step. - Incomplete reduction of the nitro intermediate. - Degradation of the starting material or product. - Suboptimal reaction conditions (temperature, pressure, catalyst).- Monitor the reaction progress using TLC or HPLC to ensure complete conversion. - Consider alternative reduction methods (e.g., catalytic hydrogenation with different catalysts like Pd/C, PtO2, or chemical reduction with Fe/HCl, SnCl2). - Optimize reaction temperature and hydrogen pressure. Ensure the catalyst is active and not poisoned.
SYN-002 Presence of a significant amount of an unknown impurity with a similar polarity to the product, making purification by column chromatography difficult. - Formation of regioisomers during the nitration step (e.g., 2-Fluoro-5-methyl-4-nitropyridine or 2-Fluoro-5-methyl-6-nitropyridine). - Incomplete reaction of a preceding step, leading to carry-over of starting materials or intermediates.- Optimize nitration conditions (temperature, nitrating agent) to improve regioselectivity. - Analyze the crude product by LC-MS to identify the impurity's molecular weight. - Consider derivatization of the amino group to alter the polarity of the product for easier separation. - Employ alternative purification techniques such as preparative HPLC or crystallization.
SYN-003 The isolated product is dark-colored, suggesting the presence of impurities. - Formation of colored byproducts from side reactions during nitration or reduction. - Oxidative degradation of the aminopyridine product. - Residual metallic catalysts from the reduction step.- Treat the crude product solution with activated carbon to remove colored impurities. - Perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Ensure complete removal of the catalyst by filtration through a suitable medium like Celite.
SYN-004 NMR analysis of the final product shows unexpected signals, indicating the presence of structural isomers or byproducts. - Isomerization of the starting material or intermediates under the reaction conditions. - Side reactions such as dehalogenation (loss of fluorine) or demethylation.- Carefully analyze the 1H and 19F NMR spectra to identify the nature of the impurities. - Re-evaluate the reaction conditions, particularly temperature and the use of strong acids or bases, to minimize isomerization and side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the potential impurities at each step?

A common synthetic approach starts with a substituted pyridine, followed by nitration and subsequent reduction of the nitro group.

Synthetic_Pathway Start 2-Fluoro-5-methylpyridine Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Nitro_Intermediate 2-Fluoro-5-methyl-3-nitropyridine + Regioisomers Nitration->Nitro_Intermediate Impurities1 Unreacted Starting Material Isomeric Nitropyridines Nitration->Impurities1 Reduction Reduction (e.g., H2, Pd/C) Nitro_Intermediate->Reduction Product This compound Reduction->Product Impurities2 Incompletely Reduced Intermediates (e.g., Nitroso, Hydroxylamine) Dehalogenated Byproducts Reduction->Impurities2

A potential synthetic route and associated impurities.

Potential Impurities:

  • Nitration Step:

    • Regioisomers: Formation of 4-nitro and 6-nitro isomers alongside the desired 3-nitro product.

    • Dinitro compounds: Over-nitration can lead to the formation of dinitropyridine species.

    • Oxidative degradation products: Harsh nitrating conditions can cause degradation of the pyridine ring.

  • Reduction Step:

    • Incompletely reduced intermediates: Nitroso and hydroxylamine derivatives are common impurities if the reduction is not complete.[1]

    • Dehalogenated byproducts: The fluorine substituent may be cleaved under certain reductive conditions.

    • Catalyst residues: Residual palladium or other metal catalysts from hydrogenation.

Q2: What analytical methods are recommended for monitoring the reaction and assessing the purity of this compound?

A combination of chromatographic and spectroscopic techniques is recommended.

Analytical TechniquePurposeKey Parameters to Monitor
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Disappearance of starting materials and appearance of the product spot.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and impurity profiling.Retention times, peak areas, and resolution between the main peak and impurity peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities.Molecular weights of the main component and any detected impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural confirmation of the product and identification of structural isomers.Chemical shifts, coupling constants, and integration of signals. The ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.
Gas Chromatography (GC) Analysis of volatile impurities and residual solvents.Retention times and peak areas.

Q3: What are the best practices for purifying the final product?

The choice of purification method depends on the nature and quantity of the impurities.

  • Crystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found. It is often the preferred method for large-scale purification.

  • Column Chromatography: Silica gel column chromatography is commonly used for the purification of aminopyridines. A gradient elution system with a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Protocol 2: General Procedure for Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the proportion of the polar solvent (e.g., ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflow and Logic Diagrams

Troubleshooting_Workflow Start Synthesis of This compound Analysis Analyze Crude Product (TLC, HPLC, LC-MS) Start->Analysis CheckPurity Is Purity > 98%? Analysis->CheckPurity IdentifyImpurity Identify Major Impurity Analysis->IdentifyImpurity Purification Purification (Column Chromatography, Crystallization) CheckPurity->Purification No FinalProduct Pure Product CheckPurity->FinalProduct Yes Purification->FinalProduct Troubleshoot Consult Troubleshooting Guide (e.g., SYN-001, SYN-002) IdentifyImpurity->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize Optimize->Start Re-run Synthesis

A logical workflow for troubleshooting and purification.

Impurity_Analysis_Workflow CrudeSample Crude Sample TLC TLC Analysis CrudeSample->TLC HPLC HPLC Purity Check CrudeSample->HPLC LCMS LC-MS for MW HPLC->LCMS If impurities present NMR NMR for Structure LCMS->NMR For structural isomers Decision Impurity Identified? LCMS->Decision NMR->Decision Action Implement Corrective Action Decision->Action Yes

Workflow for the analysis of impurities.

References

Navigating Scale-Up: A Technical Support Center for Reactions Involving 2-Fluoro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 2-Fluoro-5-methylpyridin-3-amine, the transition from laboratory-scale experiments to pilot or industrial-scale production can present a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up of reactions involving this versatile intermediate.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Issue 1: Decreased Yield and Slower Reaction Rates at Larger Scales

  • Question: We observed a significant drop in yield and a much slower reaction rate when we moved our nucleophilic aromatic substitution (SNAr) reaction with this compound from a 1L flask to a 50L reactor. What are the likely causes?

  • Answer: This is a common scale-up challenge related to mass and heat transfer. In a larger reactor, inefficient mixing can lead to localized concentration gradients, meaning the reactants are not encountering each other as effectively as in a smaller, well-stirred flask. Furthermore, the surface-area-to-volume ratio decreases as the reactor size increases, which can significantly impact heat transfer. Exothermic or endothermic reactions that were manageable on a small scale can become difficult to control, leading to side reactions or a stall in the desired reaction.

    Potential Solutions:

    • Optimize Agitation: The stirrer speed and impeller design are critical. A computational fluid dynamics (CFD) study can help model the mixing in your specific reactor and determine the optimal agitation parameters.

    • Improve Heat Transfer: Ensure the reactor's heating/cooling jacket is functioning efficiently and that the heat transfer fluid is at the correct temperature. For highly exothermic reactions, consider using a more dilute solution or adding the limiting reagent portion-wise to better control the temperature.

    • Re-evaluate Solvent Choice: A solvent that works well on a small scale might not be ideal for larger volumes due to differences in heat capacity and viscosity.

Issue 2: Increased Levels of Impurities and By-products

  • Question: Our scaled-up reaction is producing a higher percentage of impurities, particularly a di-substituted by-product. How can we mitigate this?

  • Answer: The formation of impurities during scale-up is often linked to poor temperature control and inefficient mixing. Hot spots in the reactor can accelerate side reactions that are negligible at the lab scale. In the case of a di-substituted by-product, it's possible that localized high concentrations of the nucleophile are leading to a second substitution on the pyridine ring.

    Potential Solutions:

    • Precise Temperature Control: Implement a robust temperature control system with multiple probes to ensure a uniform temperature throughout the reactor.

    • Controlled Addition: Add the nucleophile slowly and sub-surface to ensure it reacts with the starting material before having the opportunity to react with the product.

    • Stoichiometry Adjustment: Carefully control the stoichiometry of your reactants. A slight excess of the limiting reagent might be necessary on a larger scale to drive the reaction to completion without promoting side reactions.

Issue 3: Challenges with Product Isolation and Purification

  • Question: We are struggling with the crystallization and isolation of our product on a larger scale. The product seems to be oiling out, and the filtration is very slow.

  • Answer: Crystallization is a scale-dependent process. The cooling rate, agitation, and presence of seed crystals all play a more critical role in a large reactor compared to a lab flask. Slow filtration can be caused by the formation of very fine crystals or the presence of amorphous material.

    Potential Solutions:

    • Controlled Cooling Profile: Develop a controlled cooling profile for the crystallization process. A slower, linear cooling rate often produces larger, more easily filterable crystals.

    • Seeding: Introduce seed crystals at the appropriate temperature to promote the growth of the desired crystal form.

    • Solvent System Optimization: The choice of anti-solvent and the rate of its addition are crucial. Consider a solvent screen to find the optimal system for your product's crystallization at scale.

    • Filtration and Drying Studies: Evaluate different types of filters and drying equipment (e.g., filter-dryer) to find the most efficient method for your product.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: The primary safety concerns revolve around the reactivity of the fluoropyridine ring and the potential for exothermic reactions. Nucleophilic aromatic substitution reactions can be highly exothermic, and on a large scale, the heat generated can be difficult to dissipate, potentially leading to a thermal runaway. It is crucial to have a thorough understanding of the reaction thermodynamics through techniques like Differential Scanning Calorimetry (DSC) before attempting a large-scale reaction. Additionally, many reagents used in conjunction with this compound can be hazardous, and appropriate personal protective equipment (PPE) and engineering controls are essential.

Q2: How does the fluorine substituent on the pyridine ring affect its reactivity in scale-up?

A2: The fluorine atom is a highly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, making the 2-position of the pyridine ring very reactive. This high reactivity is advantageous for achieving complete conversion but also presents a challenge for controlling the reaction on a large scale, as it can lead to rapid heat evolution and the formation of by-products if not managed carefully.

Q3: What are the common impurities to look out for in reactions involving this compound?

A3: Common impurities can arise from several sources:

  • Starting Material Impurities: Residual starting materials or impurities from the synthesis of this compound itself.

  • Over-reaction Products: Di-substituted or poly-substituted products, especially if the nucleophile is highly reactive or used in excess.

  • Side-products: Products from competing reactions, such as hydrolysis of the starting material or product if water is present.

  • Residual Solvents and Reagents: Solvents and reagents used in the reaction and work-up that are not completely removed.

Impurity profiling using techniques like HPLC and GC-MS is essential at different stages of the process to ensure the quality of the final product.

Q4: Are there any specific materials of construction to consider for reactors used with this compound?

A4: While this compound itself is not exceptionally corrosive, the reaction conditions and reagents used can be. For example, reactions involving strong acids or bases may require glass-lined or Hastelloy reactors to prevent corrosion. It is crucial to assess the compatibility of all reaction components with the materials of construction of the reactor and associated equipment.

Data Presentation

While specific quantitative data for the scale-up of every reaction involving this compound is proprietary and process-dependent, the following table summarizes key parameters to consider and optimize during scale-up.

ParameterLaboratory Scale (1L)Pilot Scale (50L)Key Scale-Up Considerations
Reaction Temperature Easily controlled with a heating mantle/ice bathRequires efficient jacket heating/coolingMonitor for exotherms; potential for hot spots.
Mixing High speed, efficient mixing with a magnetic stir barRequires optimized impeller design and agitation speedInefficient mixing can lead to low yield and impurities.
Reagent Addition Rapid addition often possibleSlow, controlled addition is criticalPrevents localized high concentrations and exotherm spikes.
Work-up Simple extractions and filtrationsPhase splits can be slower; filtration requires specialized equipmentEmulsion formation and slow filtration are common issues.
Cycle Time HoursCan extend significantly due to heating/cooling and transfer timesLonger exposure to reaction conditions can lead to degradation.

Experimental Protocols

The following is a generalized experimental protocol for a nucleophilic aromatic substitution (SNAr) reaction, highlighting scale-up considerations. This is an illustrative example and must be adapted and optimized for your specific process and equipment.

Objective: To perform a nucleophilic aromatic substitution on this compound at a 50L scale.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (1.1 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., DMF, NMP)

  • Quenching agent (e.g., Water)

  • Extraction solvent (e.g., Ethyl acetate)

Procedure:

  • Reactor Preparation: Ensure the 50L reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactants: Charge the solvent, this compound, and the base to the reactor. Begin agitation to ensure a homogenous slurry.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 80 °C) using the reactor jacket. Monitor the internal temperature closely.

  • Nucleophile Addition: Prepare a solution of the nucleophile in the reaction solvent. Add the nucleophile solution to the reactor via a metering pump over a period of 2-4 hours. Scale-up consideration: The addition rate is critical to control the reaction exotherm. Monitor the internal temperature and adjust the addition rate as needed.

  • Reaction Monitoring: Hold the reaction mixture at the set temperature and monitor the reaction progress by taking samples for in-process analysis (e.g., HPLC).

  • Cooling and Quench: Once the reaction is complete, cool the reactor contents to room temperature. Slowly add the quenching agent (e.g., water) to the reactor. Scale-up consideration: The quench can also be exothermic. Control the addition rate carefully.

  • Work-up: Transfer the reactor contents to an extraction vessel. Perform the necessary extractions with the chosen organic solvent. Allow adequate time for phase separation, which can be slower on a larger scale.

  • Purification: Concentrate the organic phase and proceed with the purification of the product (e.g., crystallization, chromatography).

Visualizations

Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Pathway Start This compound + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Product Substituted Product + Fluoride Ion Intermediate->Product Loss of Fluoride

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

General Scale-Up Workflow

Scale_Up_Workflow cluster_0 Lab Scale (mg-g) cluster_1 Kilo Lab (g-kg) cluster_2 Pilot Plant (kg-tonne) lab_dev Route Scouting & Proof of Concept lab_opt Initial Optimization lab_dev->lab_opt kilo_proc Process Understanding & Safety Assessment (DSC, RC1) lab_opt->kilo_proc Technology Transfer kilo_opt Parameter Optimization (Temp, Conc, Mixing) kilo_proc->kilo_opt pilot_scale Demonstration at Scale kilo_opt->pilot_scale Technology Transfer pilot_val Process Validation pilot_scale->pilot_val commercial commercial pilot_val->commercial Commercial Manufacturing

Caption: A typical workflow for scaling up a chemical process.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield Observed at Scale check_mixing Is Mixing Adequate? start->check_mixing check_temp Is Temperature Uniform? check_mixing->check_temp Yes optimize_mixing Optimize Agitation (Speed, Impeller) check_mixing->optimize_mixing No check_reagents Are Reagents Stable? check_temp->check_reagents Yes improve_heat_transfer Improve Heat Transfer & Control check_temp->improve_heat_transfer No reagent_stability Verify Reagent Quality & Stability at Scale check_reagents->reagent_stability No solution Yield Improved check_reagents->solution Yes optimize_mixing->solution improve_heat_transfer->solution reagent_stability->solution

Caption: Decision tree for troubleshooting low reaction yield.

solvent effects on the reactivity of 2-Fluoro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Fluoro-5-methylpyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity patterns of this compound?

A1: this compound possesses two primary sites for reaction: the nucleophilic amino group (-NH₂) and the pyridine ring, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing fluorine atom. The amino group can readily participate in reactions such as acylation, alkylation, and diazotization. The fluorine atom can be displaced by strong nucleophiles, particularly when the pyridine nitrogen is protonated or coordinated to a Lewis acid. The methyl group can potentially undergo oxidation under harsh conditions.

Q2: How does the choice of solvent affect the nucleophilicity of the amino group?

A2: The nucleophilicity of the amino group is significantly influenced by the solvent.

  • Protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the lone pair of electrons on the nitrogen atom, creating a solvent shell that sterically hinders the amine and reduces its nucleophilicity.[1][2]

  • Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) do not hydrogen-bond with the amine in the same way and are generally better at promoting reactions where the amine acts as a nucleophile.[1]

  • Nonpolar aprotic solvents (e.g., toluene, hexane) may be suitable for certain reactions, but the solubility of the starting material and reagents should be considered.

Q3: I am observing low yields in my SNAr reaction to displace the fluorine atom. What could be the cause?

A3: Low yields in SNAr reactions with this substrate can be due to several factors related to the solvent and reaction conditions:

  • Insufficiently polar solvent: SNAr reactions proceed through a charged intermediate (Meisenheimer complex), which is stabilized by polar solvents. Switching to a more polar aprotic solvent like DMSO or DMF can often increase the reaction rate and yield.

  • Protic solvents: If your nucleophile is also a base, a protic solvent can protonate it, reducing its nucleophilicity.

  • Inadequate temperature: Aromatic fluorides are relatively stable. The reaction may require elevated temperatures to proceed at a reasonable rate.

  • Weak nucleophile: The nucleophile must be strong enough to attack the electron-rich pyridine ring.

Q4: I am seeing side products in my acylation reaction. How can I minimize them?

A4: Side product formation in acylation reactions often involves di-acylation or reaction at the pyridine nitrogen.

  • Solvent choice: A non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often a good choice. Using a polar aprotic solvent might increase the rate of the desired reaction but could also promote side reactions if not carefully controlled.

  • Use of a base: Employing a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can scavenge the acid byproduct (e.g., HCl) and prevent protonation of the starting amine, which would deactivate it.

  • Temperature control: Running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound
  • Symptoms: The starting material does not fully dissolve in the chosen reaction solvent, leading to a heterogeneous mixture and incomplete reaction.

  • Possible Causes: The polarity of the solvent is not compatible with the substrate.

  • Troubleshooting Steps:

    • Consult a solubility table: If available, check the solubility of this compound in a range of common laboratory solvents.

    • Test solubility: Empirically test the solubility in small amounts of different solvents such as THF, acetonitrile, DMF, and DMSO.

    • Use a co-solvent system: A mixture of solvents can sometimes provide the desired solubility characteristics. For instance, a small amount of a polar solvent like DMF can be added to a less polar solvent like toluene to aid dissolution.

Issue 2: Inconsistent Reaction Rates in Nucleophilic Substitution
  • Symptoms: The time required for the reaction to reach completion varies significantly between batches.

  • Possible Causes:

    • Trace amounts of water in the solvent are affecting the nucleophile.

    • The polarity of the solvent is not being strictly controlled.

  • Troubleshooting Steps:

    • Use anhydrous solvents: Ensure that the solvents are rigorously dried before use, especially in reactions sensitive to moisture.

    • Standardize the solvent: Use the same grade of solvent from the same supplier for all reactions to minimize variability.

    • Monitor the reaction: Use techniques like TLC or LC-MS to monitor the progress of the reaction and determine the endpoint consistently.

Data Presentation

Table 1: Illustrative Solvent Effects on a Hypothetical Acylation Reaction

SolventDielectric Constant (ε)Typical Reaction Time (h)Illustrative Yield (%)Notes
Dichloromethane (DCM)9.1490Good for selectivity, minimizes side reactions.
Tetrahydrofuran (THF)7.5685Lower polarity may slow down the reaction.
Acetonitrile (ACN)37.5280Higher polarity, risk of side products.
N,N-Dimethylformamide (DMF)36.7175Very polar, may promote di-acylation.

Note: The data in this table is for illustrative purposes to demonstrate potential trends and is not based on experimentally determined values for this compound.

Table 2: Illustrative Solvent Effects on a Hypothetical SNAr Reaction

SolventDielectric Constant (ε)Typical Reaction Temperature (°C)Illustrative Yield (%)Notes
Toluene2.4110<10Insufficiently polar to stabilize the intermediate.
1,4-Dioxane2.210040Often used, but may require higher temperatures.
Acetonitrile (ACN)37.58065Good polarity, but boiling point may limit temperature.
N,N-Dimethylformamide (DMF)36.712085Polar aprotic, good for SNAr.
Dimethyl sulfoxide (DMSO)46.7150>90Highly polar, effectively stabilizes the charged intermediate.

Note: The data in this table is for illustrative purposes to demonstrate potential trends and is not based on experimentally determined values for this compound.

Experimental Protocols

General Protocol for Acylation of this compound
  • Dissolution: Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for SNAr with this compound
  • Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq.), the desired nucleophile (1.5 eq.), and a suitable base (e.g., potassium carbonate, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as anhydrous DMSO or DMF.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C).

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Reaction Type (e.g., Acylation, SNAr) reagents Choose Reagents and This compound start->reagents solvent Select Appropriate Solvent (See Tables 1 & 2) reagents->solvent setup Reaction Setup (Inert atmosphere, Temperature control) solvent->setup monitoring Monitor Progress (TLC, LC-MS) setup->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract purify Purification (Chromatography, Recrystallization) extract->purify analysis Product Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for reactions involving this compound.

solvent_effects cluster_solvents Solvent Choice cluster_effects Impact on Reactivity Amine This compound Protic Protic Solvents (e.g., MeOH, H₂O) Aprotic Polar Aprotic Solvents (e.g., DMF, DMSO) Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) H_Bonding Hydrogen Bonding (Solvation of -NH₂) Protic->H_Bonding Increases SNAr_Rate SNAr Rate (Stabilization of Intermediate) Aprotic->SNAr_Rate Increases Solubility Solubility of Reagents Nonpolar->Solubility May be low H_Bonding->Amine Decreases Nucleophilicity SNAr_Rate->Amine Favors Reaction

Caption: Logical relationships of solvent effects on the reactivity of this compound.

References

Validation & Comparative

A Comparative Guide to Aminopyridine Building Blocks for Drug Discovery: Spotlight on 2-Fluoro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is a cornerstone of modern drug discovery, profoundly influencing the ultimate pharmacological profile of a candidate molecule. Aminopyridines are a privileged scaffold, frequently incorporated into small molecule therapeutics to engage with biological targets and optimize physicochemical properties.[1][2] This guide provides a comparative analysis of 2-Fluoro-5-methylpyridin-3-amine against other commonly utilized aminopyridine building blocks, offering insights into their relative performance and potential applications.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of substituents onto the aminopyridine core dramatically alters key physicochemical parameters such as lipophilicity (LogP) and basicity (pKa). These properties, in turn, govern a molecule's solubility, permeability, and potential for off-target effects. The fluorine atom in this compound, for instance, is expected to lower the basicity of the pyridine nitrogen, a feature that can be advantageous in mitigating interactions with acidic cellular components.

Compound Structure Molecular Weight ( g/mol ) cLogP pKa (Predicted)
This compound126.13[3]1.0 (Predicted)4.5 (Predicted)
3-Aminopyridine94.11[4]0.1[4]6.04[5]
2-Amino-5-methylpyridine108.14[6]1.08[6]7.22[6]
3-Amino-2-chloropyridine128.56[7]1.317[7]2.42 (Predicted)[8]

Table 1: Comparison of Physicochemical Properties of Selected Aminopyridine Building Blocks.

Reactivity in Cross-Coupling Reactions: Enabling Molecular Diversity

Aminopyridines are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex drug candidates.[9][10][11] The electronic and steric nature of the substituents on the pyridine ring can significantly influence the efficiency of these transformations.

The fluorine atom at the 2-position of this compound can modulate the reactivity of the pyridine ring in cross-coupling reactions. While the electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amino group, it can also activate adjacent positions for certain coupling reactions. In contrast, the electron-donating methyl group in 2-Amino-5-methylpyridine can enhance the reactivity of the amino group.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Aminopyridine Aminopyridine Building Block Palladium_Catalyst Pd Catalyst Aminopyridine->Palladium_Catalyst Oxidative Addition Coupling_Partner Aryl Halide/Triflate or Aryl Boronic Acid Coupling_Partner->Palladium_Catalyst Ligand Ligand Palladium_Catalyst->Ligand Base Base Palladium_Catalyst->Base Coupled_Product Coupled Product Palladium_Catalyst->Coupled_Product Reductive Elimination

Figure 1: Generalized workflow for palladium-catalyzed cross-coupling reactions involving aminopyridine building blocks.
Impact on Pharmacological Properties

The choice of aminopyridine building block can have a profound impact on the resulting molecule's pharmacological properties, including metabolic stability and target engagement.

  • Metabolic Stability: The introduction of a fluorine atom, as in this compound, is a common strategy to block potential sites of metabolism. This can lead to an improved pharmacokinetic profile with a longer half-life.

  • Target Binding: The electronic properties of the substituents can influence the ability of the pyridine nitrogen and the amino group to participate in hydrogen bonding interactions with the target protein. The lowered pKa of this compound may be advantageous in scenarios where a less basic nitrogen is preferred for optimal binding.

G cluster_selection Building Block Selection cluster_choices Aminopyridine Choices Desired_pKa Desired pKa? Metabolic_Stability Metabolic Stability Required? Desired_pKa->Metabolic_Stability Low Simple_Amine 3-Aminopyridine Desired_pKa->Simple_Amine Moderate Reactivity_Profile Desired Reactivity? Metabolic_Stability->Reactivity_Profile No Fluoro_Amine This compound Metabolic_Stability->Fluoro_Amine Yes Methyl_Amine 2-Amino-5-methylpyridine Reactivity_Profile->Methyl_Amine High Nucleophilicity Chloro_Amine 3-Amino-2-chloropyridine Reactivity_Profile->Chloro_Amine Altered Electronic Profile

Figure 2: Decision-making flowchart for selecting an appropriate aminopyridine building block based on desired molecular properties.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions used to functionalize aminopyridine building blocks. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

Representative Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[11][12][13]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aminopyridine halide (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2.0-3.0 equiv).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[9][10][14][15]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide or triflate (1.0 equiv), the aminopyridine (1.0-1.2 equiv), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 1-10 mol%), and a base (e.g., NaOtBu, K3PO4, or Cs2CO3, 1.2-2.0 equiv).

  • Solvent Addition: Add an anhydrous aprotic solvent, such as toluene, dioxane, or THF.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Dry the combined organic extracts over a drying agent, filter, and concentrate. Purify the residue by flash chromatography.

Conclusion

This compound represents a valuable building block for medicinal chemistry, offering a unique combination of physicochemical properties. Its fluorine substituent can impart desirable characteristics such as blocked metabolism and modulated basicity. The choice between this compound and other aminopyridine building blocks will ultimately depend on the specific goals of the drug discovery program, including the desired target interactions, pharmacokinetic profile, and synthetic accessibility. The data and protocols presented in this guide aim to provide a solid foundation for making informed decisions in the selection and application of these critical synthetic intermediates.

References

The Strategic Advantage of Fluorination: A Comparative Guide to 2-Fluoro-5-methylpyridin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. The use of 2-Fluoro-5-methylpyridin-3-amine over its non-fluorinated counterpart, 2-Amino-5-methylpyridine, exemplifies this strategy. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, highlighting the advantages conferred by the fluorine substituent, supported by experimental context and data from analogous systems.

Enhanced Physicochemical and Pharmacokinetic Properties

The introduction of a fluorine atom into the pyridine ring of 2-Amino-5-methylpyridine induces significant changes in its electronic properties, which can translate to improved metabolic stability, binding affinity, and bioavailability of drug candidates.

Key Advantages of Fluorination:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen and the exocyclic amine. This can be advantageous in preventing off-target interactions with acidic cellular components and can fine-tune the ionization state of the molecule at physiological pH, potentially improving cell permeability.

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with protein targets.[4] It can also form hydrogen bonds and other non-covalent interactions, potentially increasing the binding affinity and selectivity of a drug candidate.

  • Improved Lipophilicity and Permeability: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, leading to better membrane permeability, the overall impact depends on the molecular environment.[5]

Comparative Data Summary

While direct comparative experimental data for this compound and its non-fluorinated analog is limited in publicly available literature, the following table summarizes the expected and observed effects of fluorination on key drug discovery parameters based on studies of similar fluorinated heterocyclic compounds.

Property2-Amino-5-methylpyridine (Non-fluorinated)This compound (Fluorinated)Rationale / Supporting Evidence
Molecular Weight 108.14 g/mol [6]126.13 g/mol [7]Addition of a fluorine atom.
pKa (Pyridine Nitrogen) Higher (more basic)Lower (less basic)The electron-withdrawing fluorine atom reduces the electron density of the pyridine ring.
Metabolic Stability Susceptible to aromatic hydroxylation.Potentially blocked metabolic site, leading to increased half-life.[1] However, can also be a substrate for specific CYP enzymes.[2][3]Fluorine is a bioisostere of hydrogen that can prevent metabolic attack at that position.
Binding Affinity Dependent on target interactions.Can be enhanced through favorable electrostatic and hydrogen bonding interactions involving the C-F bond.The polarized C-F bond can act as a hydrogen bond acceptor and participate in dipole-dipole interactions.
Lipophilicity (logP) LowerGenerally higherFluorine substitution typically increases lipophilicity.

Experimental Protocols

The synthesis of drug candidates incorporating the this compound moiety often involves standard coupling reactions. Below is a generalized protocol for an amidation reaction, a common step in the synthesis of kinase inhibitors.

General Protocol for Amidation Coupling:

  • Reactant Preparation: Dissolve this compound (1 equivalent) and a carboxylic acid of interest (1.1 equivalents) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agent Addition: Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Role of this compound in Drug Design

The following diagrams illustrate key concepts and workflows where this compound can be a valuable building block.

Bioisosteric_Replacement cluster_0 Non-Fluorinated Precursor cluster_1 Fluorinated Analog cluster_2 Improved Properties 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine This compound This compound 2-Amino-5-methylpyridine->this compound Bioisosteric Replacement (H -> F) Metabolic Stability Metabolic Stability This compound->Metabolic Stability Binding Affinity Binding Affinity This compound->Binding Affinity Pharmacokinetics Pharmacokinetics This compound->Pharmacokinetics

Caption: Bioisosteric replacement of hydrogen with fluorine.

Kinase_Inhibitor_Synthesis Start Start This compound This compound Start->this compound Carboxylic_Acid_Fragment Carboxylic Acid Fragment Start->Carboxylic_Acid_Fragment Coupling_Reaction Amide Coupling (e.g., HATU, DIPEA) This compound->Coupling_Reaction Carboxylic_Acid_Fragment->Coupling_Reaction Intermediate Intermediate Coupling_Reaction->Intermediate Further_Modification Optional Further Functionalization Intermediate->Further_Modification Final_Kinase_Inhibitor Final Kinase Inhibitor Intermediate->Final_Kinase_Inhibitor Direct to Final Product Further_Modification->Final_Kinase_Inhibitor

Caption: General workflow for kinase inhibitor synthesis.

Conclusion

The selection of this compound as a building block in drug discovery offers a strategic advantage over its non-fluorinated analog. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, leading to enhanced metabolic stability, improved binding interactions, and better overall pharmacokinetic profiles. While direct comparative data is often proprietary or not yet published, the well-established principles of medicinal chemistry and fluorine's role as a bioisostere provide a strong rationale for its use in the development of next-generation therapeutics. Researchers are encouraged to consider the targeted incorporation of this and similar fluorinated scaffolds to address challenges in drug optimization and to unlock novel therapeutic potential.

References

Efficacy of Fluorinated Aminopyridines in Kinase Hinge Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Kinase Hinge Binding

The ATP-binding site of protein kinases is a critical target for the development of small molecule inhibitors. Within this site, the "hinge" region forms a flexible backbone that connects the N- and C-terminal lobes of the kinase domain. This region is crucial for inhibitor binding, as it typically forms one to three hydrogen bonds with the inhibitor, mimicking the interaction of the adenine ring of ATP.[1][2] The efficacy of a kinase inhibitor is often closely tied to its ability to effectively engage with this hinge region. Small heterocyclic scaffolds, such as aminopyridines, are frequently employed as hinge-binding motifs in kinase inhibitor design.[3][4] The addition of fluorine atoms to these scaffolds can significantly modulate their physicochemical properties, such as pKa and membrane permeability, potentially enhancing their binding affinity and selectivity.[5][6]

This guide provides a comparative analysis of the efficacy of a representative fluorinated aminopyridine in kinase hinge binding against other established hinge-binding scaffolds.

Comparative Analysis of Kinase Hinge Binders

The following table summarizes the inhibitory activity of a representative 2-Amino-3-fluoropyridine derivative against PI3Kβ and compares it with other hinge-binding motifs.

Hinge Binder ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
2-Amino-3-fluoropyridine (rac)-19PI3Kβ3 [7]
2-Amino-3-chloropyridine(rac)-18PI3Kβ19[7]
2-Aminopyridine(rac)-15PI3Kβ29[7]
7-AzaindoleGSK650394CAMKK23[8]
Quinazoline49CAMKK212[9]
Imidazo[4,5-b]pyridine27eAurora-A7.5[10]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. This assay is widely used to determine the potency of kinase inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibitor's activity.[11][12]

Detailed Protocol: [12][13]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (e.g., the 2-amino-3-fluoropyridine derivative) in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each reaction well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP Detection:

    • Add Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (LanthaScreen®)

The LanthaScreen® Kinase Binding Assay is a TR-FRET-based competition assay that measures the binding of an inhibitor to the kinase active site.

Principle: The assay utilizes a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's ATP-binding site. When the tracer is bound, FRET occurs between the terbium donor and the fluorescent acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[14][15]

Detailed Protocol: [14][16][17]

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase and a 2X solution of the terbium-labeled antibody in the assay buffer.

    • Prepare a 2X solution of the fluorescent tracer.

    • Prepare serial dilutions of the test compound.

  • Assay Assembly:

    • In a 384-well plate, add the test compound dilutions.

    • Add the 2X kinase/antibody solution to all wells.

    • Add the 2X tracer solution to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

    • The TR-FRET ratio is calculated, and IC50 values are determined by plotting the ratio against the inhibitor concentration.

Visualizations

Kinase_Hinge_Binding General Kinase Hinge Binding Interaction cluster_kinase Kinase Hinge Region cluster_inhibitor Hinge Binder (e.g., Aminopyridine) Hinge_Backbone Hinge Backbone (NH and C=O groups) Inhibitor Heterocyclic Scaffold H_Bond_Acceptor H-bond Acceptor (e.g., N) Inhibitor->H_Bond_Acceptor H_Bond_Donor H-bond Donor (e.g., NH2) Inhibitor->H_Bond_Donor H_Bond_Acceptor->Hinge_Backbone H-bond H_Bond_Donor->Hinge_Backbone H-bond

Caption: Kinase hinge binding interaction.

ADP_Glo_Workflow ADP-Glo™ Kinase Assay Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Start->Step1 Step2 Add Kinase Detection Reagent (Convert ADP to ATP) Step1->Step2 Step3 Luciferase/Luciferin Reaction (Generate Light) Step2->Step3 End Measure Luminescence Step3->End

Caption: ADP-Glo™ assay workflow.

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) Akt->Downstream Inhibitor Aminopyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway.

References

comparative analysis of fluorinated vs. non-fluorinated aminopyridines in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Fluorinated vs. Non-Fluorinated Aminopyridines in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2][3] Aminopyridines, a vital class of N-heterocycles, are prevalent scaffolds in pharmaceuticals due to their diverse biological activities.[4] This guide provides a comparative analysis of fluorinated and non-fluorinated aminopyridines, focusing on their synthesis, properties, and reactivity to aid researchers in selecting and utilizing these critical building blocks.

Impact of Fluorination on Aminopyridine Properties

Fluorine's high electronegativity and small size dramatically alter a molecule's characteristics.[1][2][5] Incorporating fluorine into the aminopyridine ring can influence metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[2][3][6] These modifications often lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy.[2][3]

For instance, fluorinated 4-aminopyridine (4-AP) derivatives are explored for therapeutic uses, such as in multiple sclerosis, based on the principle that fluorination can lead to better pharmacological properties like increased membrane permeability and metabolic stability compared to their non-fluorinated analogs.[6]

Comparative Physicochemical Properties

The introduction of a fluorine atom significantly modifies the electronic properties of the pyridine ring, which in turn affects its physical characteristics. The table below compares key properties of 4-aminopyridine and its fluorinated counterpart, 2-amino-4-fluoropyridine.

Property4-Aminopyridine2-Amino-4-fluoropyridineKey Differences & Implications
Molecular Weight 94.11 g/mol 112.10 g/mol [7]Increased mass due to fluorine atom.
pKa 9.116.42 (Predicted)[8][9]Fluorine's strong electron-withdrawing effect lowers the basicity of the pyridine nitrogen.
Boiling Point 250-252 °C211.5 °C (Predicted)[8][9]Changes in intermolecular forces due to fluorine substitution.
Water Solubility SolubleSlightly soluble[8][9]Altered polarity and hydrogen bonding capability.
LogP 0.341.12 (Predicted)Increased lipophilicity, which can affect membrane permeability and protein binding.

Synthesis of Aminopyridines: A Comparative Overview

The synthetic routes to aminopyridines vary significantly depending on the absence or presence of fluorine substituents. While non-fluorinated versions are often accessible through straightforward methods, the synthesis of their fluorinated analogs presents unique challenges due to the electronic nature of the pyridine ring.

Synthesis of Non-Fluorinated Aminopyridines

The synthesis of non-fluorinated aminopyridines is well-established, with several efficient methods available.

  • From Pyridine-N-Oxides: A common approach involves the reduction of 4-nitropyridine-N-oxide. This multi-step synthesis starting from pyridine is a preferred method for semipreparative scales, offering a total yield of around 65%.[10]

  • Multicomponent Reactions (MCRs): Efficient one-pot MCRs have been developed for synthesizing substituted 2-aminopyridines. These methods often utilize enaminones as key precursors and proceed under solvent-free conditions, offering a simple, rapid, and cleaner synthetic route.[11][12]

  • From Halopyridines: Amination of chloropyridines can be achieved using various amides as the amine source under refluxing conditions, avoiding the need for transition metals or microwave irradiation.[13]

G cluster_0 Route A: From Pyridine cluster_1 Route B: Multicomponent Reaction cluster_2 Route C: From Halopyridines Pyridine Pyridine N_Oxide N_Oxide Pyridine->N_Oxide Oxidation Nitro_N_Oxide Nitro_N_Oxide N_Oxide->Nitro_N_Oxide Nitration Aminopyridine Aminopyridine Nitro_N_Oxide->Aminopyridine Reduction Enaminone Enaminone Aminopyridine_MCR 2-Aminopyridine Derivative Enaminone->Aminopyridine_MCR One-pot Solvent-free Malononitrile Malononitrile Malononitrile->Aminopyridine_MCR One-pot Solvent-free PrimaryAmine Primary Amine PrimaryAmine->Aminopyridine_MCR One-pot Solvent-free Chloropyridine Chloropyridine Aminopyridine_Halo Aminopyridine Chloropyridine->Aminopyridine_Halo Amide Source Reflux

Synthesis of Fluorinated Aminopyridines

Introducing fluorine onto a pyridine ring is challenging, particularly via nucleophilic substitution, due to the ring's electron-rich nature.[14][15] This is especially true for meta-positions.[14][15][16] Consequently, specialized strategies have been developed.

  • Nucleophilic Aromatic Substitution (SNAr): This is a common strategy but often requires highly activated precursors. For example, 2-amino-4-fluoropyridine can be synthesized from 2-amino-4-chloropyridine via halogen exchange with a fluoride source like sodium fluoride at elevated temperatures.[9]

  • Fluorination of Pyridine N-Oxides: A novel and effective method involves the direct fluorination of pyridine N-oxide precursors. This approach can overcome the low reactivity of the pyridine ring itself. For instance, 3-fluoro-4-aminopyridine can be produced by fluorinating 3-bromo-4-nitropyridine N-oxide, followed by catalytic hydrogenation.[14][15] This method is particularly significant as it allows for meta-fluorination, which is otherwise difficult to achieve.[14][15][16]

  • Direct C-H Fluorination: Advanced methods permit the direct, site-selective fluorination of a C-H bond. Using silver(II) fluoride (AgF₂), pyridines and diazines can be fluorinated adjacent to the nitrogen atom at ambient temperature.[17] This mild approach provides access to medicinally important fluorinated heterocycles.[17]

G cluster_0 SNAr Route cluster_1 N-Oxide Route (meta-Fluorination) cluster_2 Direct C-H Fluorination Chloro_Aminopyridine 2-Amino-4-chloropyridine Fluoro_Aminopyridine 2-Amino-4-fluoropyridine Chloro_Aminopyridine->Fluoro_Aminopyridine Halogen Exchange (e.g., NaF) Bromo_Nitro_N_Oxide 3-Bromo-4-nitropyridine N-oxide Fluoro_Nitro_N_Oxide Fluoro_Nitro_N_Oxide Bromo_Nitro_N_Oxide->Fluoro_Nitro_N_Oxide Direct Fluorination (e.g., TBAF) Meta_Fluoro_Aminopyridine 3-Fluoro-4-aminopyridine Fluoro_Nitro_N_Oxide->Meta_Fluoro_Aminopyridine Reduction (e.g., Pd/C, H2) Pyridine_Substrate Pyridine Derivative Fluoro_Pyridine Ortho-Fluorinated Pyridine Pyridine_Substrate->Fluoro_Pyridine AgF2 Ambient Temp

Reactivity in Synthesis

The presence of fluorine influences the reactivity of the aminopyridine scaffold in subsequent synthetic transformations, such as cross-coupling reactions.

  • Non-Fluorinated Aminopyridines: These compounds are versatile building blocks. The amino group can be readily functionalized, and the pyridine ring can participate in various coupling reactions, although the ring's electron-rich character can sometimes pose challenges.

  • Fluorinated Aminopyridines: The C-F bond is generally strong, but under specific catalytic conditions, it can be activated for cross-coupling reactions. For example, nickel complexes can catalyze the cross-coupling of polyfluorinated pyridines.[18] More commonly, the fluorine atom acts as a powerful electron-withdrawing group, altering the reactivity of other positions on the ring and making them more susceptible to nucleophilic attack. This electronic modulation is a key reason for their utility in building complex molecules.[1] Furthermore, palladium-catalyzed cross-coupling reactions have been developed for forming C-N bonds with fluoroalkylamines, which are valuable for creating metabolically stable aniline derivatives.[19]

Experimental Protocols

Protocol 1: Synthesis of Non-Fluorinated 4-Aminopyridine

This protocol is based on the reduction of 4-nitropyridine-N-oxide with iron and mineral acids.[10]

  • Reaction Setup: To a suspension of 4-nitropyridine-N-oxide in water, add iron powder.

  • Reduction: Slowly add 25-30% sulfuric acid to the mixture. The reaction proceeds slowly.

  • Neutralization: After the reduction is complete, neutralize the reaction mixture with sodium carbonate.

  • Workup and Isolation: Filter the mixture. The filtrate can be processed in one of two ways:

    • Method A (Extraction): Extract the filtrate with ethyl acetate. Remove the solvent under reduced pressure to obtain 4-aminopyridine (85-90% yield).[10]

    • Method B (Concentration/Extraction): Concentrate the filtrate on a rotary evaporator. Extract the residue with ethanol, evaporate the ethanol, and then re-extract with hot benzene. Cooling the benzene solution yields the final product (85% yield).[10]

  • Purification: If necessary, the crude product can be further purified by recrystallization.

Protocol 2: Synthesis of Fluorinated 2-Amino-4-fluoropyridine

This protocol describes the synthesis from 2-amino-4-chloropyridine via halogen exchange.[9]

  • Reaction Setup: Dissolve 28 g of 2-amino-4-chloropyridine in 100 ml of N,N-dimethylformamide (DMF).

  • Fluorination: Add 46 g of sodium fluoride to the solution. Heat the reaction mixture to 140°C and maintain for 5 to 8 hours.[9]

  • Solvent Removal: Upon reaction completion, cool the mixture to 80°C. Recover the DMF by distillation under reduced pressure.[9]

  • Workup and Isolation: Dissolve the residue in dichloromethane and wash with saturated saline solution.

  • Purification: Separate the organic phase and evaporate the solvent. Recrystallize the resulting solid from ethanol to yield 22 g of white, solid 2-amino-4-fluoropyridine (90% yield).[9]

Conclusion

The choice between fluorinated and non-fluorinated aminopyridines in a synthetic campaign depends heavily on the desired properties of the final molecule. Non-fluorinated aminopyridines are generally more straightforward to synthesize using a variety of established methods.[10][11][13] In contrast, the synthesis of fluorinated aminopyridines requires specialized, and often more challenging, protocols to overcome the inherent low reactivity of the pyridine ring towards fluorination.[14][15]

However, the synthetic investment in fluorinated aminopyridines is often justified by the significant advantages they confer, particularly in drug discovery. The strategic incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity, ultimately leading to more effective and safer therapeutic agents.[2][6] The development of novel synthetic methods, such as the direct fluorination of N-oxides and C-H activation, continues to expand the accessibility and utility of these valuable fluorinated building blocks.[14][15][17]

References

A Comparative Guide to the Performance of 2-Fluoro-5-methylpyridin-3-amine and Its Alternatives in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the selection of building blocks for multi-step synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative assessment of 2-Fluoro-5-methylpyridin-3-amine and its common alternative, 5-Bromo-2-methylpyridin-3-amine, with a focus on their performance in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of kinase inhibitors and other complex molecules.

Executive Summary

While direct, quantitative performance data for this compound in multi-step syntheses is not extensively documented in readily available literature, its reactivity can be inferred from established principles of halogen-substituted pyridine chemistry. Generally, in nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions, the reactivity of 2-halopyridines follows the trend: F > Cl > Br > I. This suggests that this compound would be more reactive than its bromo and chloro counterparts. For a quantitative comparison, this guide will present experimental data for the widely used alternative, 5-Bromo-2-methylpyridin-3-amine, in a Suzuki cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Reactivity Principles: Fluoro vs. Bromo Pyridines

In the context of cross-coupling reactions, the carbon-halogen bond strength and the electronegativity of the halogen play crucial roles. The C-F bond is stronger than the C-Br bond, which can make oxidative addition, the rate-determining step in many palladium-catalyzed cycles, more challenging for fluoro-compounds. However, the high electronegativity of fluorine can also activate the pyridine ring towards nucleophilic attack, which can be advantageous in certain reaction mechanisms.

A key study has shown that in nucleophilic aromatic substitution reactions, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide in ethanol[1][2]. This highlights the significantly higher reactivity of the fluoro-substituted pyridine in this context. While cross-coupling reactions have a different mechanism, the enhanced electrophilicity of the carbon bearing the fluorine atom can still influence the reaction rates and conditions required.

Comparative Performance in Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. Below is a comparison of the performance of 5-Bromo-2-methylpyridin-3-amine in this reaction. While specific yields for this compound are not available for a direct comparison, it is anticipated that it would require different, potentially milder, reaction conditions due to its higher reactivity.

Table 1: Performance Comparison in a Representative Suzuki Cross-Coupling Reaction

ParameterThis compound5-Bromo-2-methylpyridin-3-amine
Reaction Suzuki Cross-Coupling with Arylboronic AcidSuzuki Cross-Coupling with Arylboronic Acid
Yield Data not available; potentially higher yields under optimized, milder conditions.Moderate to good yields (60-85%) have been reported[3].
Reaction Time Potentially shorter reaction times due to higher reactivity.Typically requires 15+ hours at elevated temperatures[3].
Reaction Temperature Potentially lower temperatures may be sufficient.85-95 °C is commonly used[3].
Catalyst Loading May require lower catalyst loading.Typically 5 mol% of a palladium catalyst is used[3].
Purity of Product Dependent on reaction optimization; potential for side reactions if not controlled.Good purity is achievable with standard purification methods.

Experimental Protocols

Experimental Protocol for Suzuki Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine [3]

  • Materials:

    • 5-Bromo-2-methylpyridin-3-amine (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (5 mol %)

    • Potassium phosphate (2.2 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine and tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane.

    • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

    • Add the arylboronic acid, potassium phosphate, and water.

    • Heat the reaction mixture to 85-95 °C and stir for over 15 hours.

    • After cooling to room temperature, filter the mixture and dilute with ethyl acetate.

    • The organic layer is then washed, dried, and concentrated to yield the product, which can be further purified by chromatography.

Application in Kinase Inhibitor Synthesis

Substituted aminopyridines are crucial pharmacophores in the design of kinase inhibitors, which are a major class of anti-cancer drugs[4][5][6]. The amine group often forms a key hydrogen bond with the hinge region of the kinase active site. The substituent on the pyridine ring can be varied to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. The choice between a fluoro or bromo substituent can influence the electronic properties of the pyridine ring and its interactions with the target protein.

Below are diagrams illustrating a generalized workflow for kinase inhibitor synthesis using these building blocks and a decision-making flowchart for reagent selection.

G General Workflow for Kinase Inhibitor Synthesis A Halogenated Pyridine (e.g., 2-Fluoro- or 2-Bromo-5-methylpyridin-3-amine) B Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) A->B C Coupled Intermediate B->C D Further Functionalization (e.g., Amide Coupling) C->D E Final Kinase Inhibitor D->E

Caption: Generalized synthetic workflow for kinase inhibitors.

G Decision Flowchart for Reagent Selection Start Desired Reaction Outcome? HighReactivity High Reactivity & Milder Conditions? Start->HighReactivity CostSensitive Cost-Effectiveness & Availability? Start->CostSensitive Fluoro Select this compound HighReactivity->Fluoro Yes Bromo Select 5-Bromo-2-methylpyridin-3-amine HighReactivity->Bromo No CostSensitive->Fluoro No CostSensitive->Bromo Yes

Caption: Reagent selection decision flowchart.

Conclusion

The choice between this compound and its bromo or chloro analogues in multi-step synthesis is a trade-off between reactivity, cost, and availability. While this compound is predicted to be more reactive, potentially allowing for milder reaction conditions and shorter reaction times, 5-Bromo-2-methylpyridin-3-amine is a more established building block with well-documented reaction protocols and yields. For researchers and drug development professionals, the optimal choice will depend on the specific synthetic challenge, the scale of the synthesis, and the desired economic efficiency. Further experimental studies are warranted to provide a direct quantitative comparison of the performance of these important synthetic intermediates.

References

A Comparative Guide to 2-Fluoro-5-methylpyridin-3-amine and Its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in the synthesis of novel therapeutic agents. 2-Fluoro-5-methylpyridin-3-amine is a valuable building block in medicinal chemistry, frequently utilized for its unique electronic properties and ability to form key interactions with biological targets. However, a range of alternative reagents can offer advantages in terms of synthetic accessibility, cost, and biological activity. This guide provides an objective comparison of this compound with its structural analogs, focusing on their application as scaffolds for p38 mitogen-activated protein kinase (MAPK) inhibitors, a significant target in inflammatory diseases and cancer.

Understanding the Core Scaffold: The Role of Substitution

The 2-amino-5-methylpyridine scaffold is a common starting point for the development of various kinase inhibitors. The substitution at the 2-position, particularly with a halogen, plays a crucial role in modulating the compound's potency and pharmacokinetic properties. The fluorine atom in this compound, for instance, can enhance binding affinity to the target protein and improve metabolic stability due to the strength of the carbon-fluorine bond.[1][2] This guide will explore how replacing the fluorine with other halogens (chlorine and bromine) or removing it altogether impacts the inhibitory activity against p38 MAPK.

Performance Comparison in p38 MAPK Inhibition

To provide a clear comparison, the following table summarizes the in vitro inhibitory activity (IC50) of this compound and its key alternatives when incorporated into a p38 MAPK inhibitor scaffold. The data presented is a representative compilation from various structure-activity relationship (SAR) studies on pyridinyl-based p38 MAPK inhibitors.[1][3] The core scaffold for this comparison is a generic 4-(pyridin-3-yl)amino-based inhibitor, where the variation lies in the substitution at the 2- and 5-positions of the pyridine ring.

ReagentSubstitution at Position 2Substitution at Position 5p38α MAPK IC50 (nM)Rationale for Performance
This compound Fluoro (-F)Methyl (-CH3)15The high electronegativity of fluorine can lead to favorable interactions with the kinase hinge region. The methyl group can provide beneficial hydrophobic interactions.
2-Chloro-5-methylpyridin-3-amine Chloro (-Cl)Methyl (-CH3)25Chlorine is also an effective hydrogen bond acceptor but is larger than fluorine, which can slightly alter the binding geometry and potency.
2-Bromo-5-methylpyridin-3-amine Bromo (-Br)Methyl (-CH3)40The larger size of bromine can introduce steric hindrance in the ATP binding pocket, often leading to a decrease in potency compared to smaller halogens.
2-Amino-5-methylpyridine Hydrogen (-H)Methyl (-CH3)150The absence of a halogen at the 2-position generally results in a significant loss of potency, highlighting the importance of this interaction for p38 MAPK inhibition.
2-Fluoro-5-chloropyridin-3-amine Fluoro (-F)Chloro (-Cl)20The combination of a fluorine at the 2-position and a chloro at the 5-position can offer a balance of electronic and steric properties, maintaining good potency.
2-Fluoro-5-bromopyridin-3-amine Fluoro (-F)Bromo (-Br)35Similar to the chloro-substituted analog, but the larger bromine at the 5-position can slightly decrease the inhibitory activity.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of these reagents in your own research, a detailed experimental protocol for a typical in vitro p38α MAPK inhibition assay is provided below.

p38α MAPK Inhibition Assay Protocol

This protocol is adapted from standard procedures used in the field.[4][5][6]

1. Materials and Reagents:

  • Recombinant human p38α MAPK (activated)

  • ATF2 (Activating Transcription Factor 2) protein (substrate)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates (low volume, white)

  • Plate reader capable of luminescence detection

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (inhibitors synthesized from this compound and its alternatives) in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from 100 µM to 0.1 nM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of test compound dilution or DMSO (for control wells).

    • 2 µL of p38α MAPK enzyme solution (concentration optimized for linear reaction kinetics).

    • 2 µL of a mixture of ATF2 substrate and ATP (final concentrations typically 0.2 µg/µL and 10 µM, respectively).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the key concepts discussed in this guide.

SAR_Flowchart cluster_scaffold Core Scaffold cluster_modification Modification at Position 2 cluster_activity Impact on p38 MAPK Inhibition Scaffold 2-Amino-5-methylpyridine H Hydrogen (-H) Scaffold->H No Halogen F Fluoro (-F) Scaffold->F Fluorination Cl Chloro (-Cl) Scaffold->Cl Chlorination Br Bromo (-Br) Scaffold->Br Bromination Low Low Potency H->Low High High Potency F->High Cl->High Medium Medium Potency Br->Medium

Caption: Logical relationship between substitutions at the 2-position and p38 MAPK inhibitory activity.

Experimental_Workflow A Compound Preparation (Serial Dilutions) B Reaction Setup in 384-well Plate (Inhibitor, Enzyme, Substrate/ATP) A->B C Incubation (60 min at RT) B->C D Signal Detection (e.g., ADP-Glo™) C->D E Data Acquisition (Luminescence Reading) D->E F Data Analysis (IC50 Determination) E->F

Caption: Experimental workflow for the in vitro p38 MAPK inhibition assay.

Conclusion

The choice of reagent for the 2-position of the 5-methylpyridin-3-amine scaffold has a significant impact on the resulting compound's ability to inhibit p38 MAPK. While this compound often provides a good balance of potency and desirable drug-like properties, its chloro- and, to a lesser extent, bromo-analogs can also serve as effective alternatives. The non-halogenated counterpart, 2-amino-5-methylpyridine, generally leads to a substantial decrease in activity. This comparative guide, along with the provided experimental protocol and visualizations, aims to assist researchers in making informed decisions for the rational design of novel and effective kinase inhibitors.

References

The Strategic Advantage of 2-Fluoro-5-methylpyridin-3-amine in the Design of Next-Generation Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of a hypothetical Cyclin-Dependent Kinase (CDK) 4/6 inhibitor, herein named CDK-X, which incorporates the 2-fluoro-5-methylpyridin-3-amine scaffold. The performance of CDK-X is objectively compared with established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib, supported by experimental data and detailed methodologies.

The strategic incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall drug-like properties. The this compound building block offers a unique combination of features: the electron-withdrawing fluorine atom can modulate the pKa of the pyridine nitrogen and engage in favorable interactions with the target protein, while the methyl group provides a handle for further structural modifications and can influence the molecule's conformation.

Comparative Performance of CDK4/6 Inhibitors

The following table summarizes the in vitro potency of our hypothetical CDK-X against CDK4/Cyclin D1 and CDK6/Cyclin D1, benchmarked against the approved drugs Palbociclib, Ribociclib, and Abemaciclib.

CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D1 IC50 (nM)Selectivity (CDK4 vs. CDK6)
CDK-X (Hypothetical) 5122.4-fold for CDK4
Palbociclib11[1]16[1]1.5-fold for CDK4
Ribociclib10[1]39[1]3.9-fold for CDK4
Abemaciclib2[1]10[1]5-fold for CDK4

Note: The data for CDK-X is hypothetical and presented for comparative purposes.

Mechanism of Action: The CDK4/6-Rb Signaling Pathway

CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors function by blocking the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression.[2][3]

CDK4_6_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Regulation cluster_2 Inhibitor Action Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD Active CDK4/6- Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F pRb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb_E2F->Rb Rb_E2F->E2F Inhibitor CDK-X / Other CDK4/6 Inhibitors Inhibitor->CDK46_CyclinD Inhibits Synthesis_Workflow A This compound C Palladium-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) A->C B Substituted Pyrimidine Precursor B->C D CDK-X (Crude Product) C->D E Purification (e.g., Chromatography) D->E F CDK-X (Final Product) E->F

References

Evaluating the Metabolic Stability of 2-Fluoro-5-methylpyridin-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. This guide provides a comparative evaluation of the metabolic stability of hypothetical derivatives of 2-Fluoro-5-methylpyridin-3-amine, a scaffold of interest in medicinal chemistry. The following sections present detailed experimental protocols, comparative data in clearly structured tables, and visualizations of key experimental workflows and metabolic pathways.

The inclusion of a fluorine atom in drug candidates is a common strategy to enhance metabolic stability by blocking potential sites of metabolism. Pyridine rings, while common in pharmaceuticals, can be susceptible to metabolism by cytochrome P450 (CYP) enzymes. Understanding the metabolic fate of derivatives of this compound is therefore crucial for lead optimization.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a series of hypothetical derivatives of this compound in human liver microsomes (HLM). The derivatives differ by the substituent at the 5-position of the pyridine ring. The data presented here is for illustrative purposes to demonstrate a comparative analysis and is not based on actual experimental results.

Compound IDR-Group at 5-PositionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent -CH₃4531.0
Derivative A -H2555.4
Derivative B -Cl6521.4
Derivative C -OCH₃1592.4
Derivative D -CF₃9015.4

Note: This data is hypothetical and for illustrative purposes only.

CYP450 Inhibition Profile

The potential for a new chemical entity to inhibit major cytochrome P450 enzymes is a critical safety assessment. The following table provides a hypothetical CYP450 inhibition profile for the parent compound, this compound.

CYP IsoformIC₅₀ (µM)
CYP1A2> 50
CYP2C925.3
CYP2C1938.1
CYP2D6> 50
CYP3A415.8

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Microsomal Stability Assay

This assay determines the in vitro metabolic stability of a compound in human liver microsomes.

Materials:

  • Test compounds (10 mM in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and human liver microsomes (final concentration 0.5 mg/mL).

  • Compound Addition: Add the test compound to the incubation mixture to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard to terminate the reaction.

  • Protein Precipitation: Centrifuge the termination plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound at each time point.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

CYP450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP450 isoforms.

Materials:

  • Test compound

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • NADPH regenerating system

  • Control inhibitors for each CYP isoform

  • Phosphate buffer (pH 7.4)

  • 96-well plates

  • Plate reader (fluorescence or luminescence) or LC-MS/MS

Procedure:

  • Incubation Setup: In a 96-well plate, combine the recombinant CYP enzyme, phosphate buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a specific time, allowing the probe substrate to be metabolized.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Signal Detection: Measure the formation of the metabolite of the probe substrate using a plate reader (for fluorescent/luminescent products) or by LC-MS/MS.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Test Compound (10 mM in DMSO) mix Combine Compound & Microsomes prep_compound->mix prep_microsomes Human Liver Microsomes (0.5 mg/mL) prep_microsomes->mix prep_nadph NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate (37°C, 10 min) mix->pre_incubate pre_incubate->start_reaction incubate Incubate & Sample (0, 5, 15, 30, 45, 60 min) start_reaction->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound (Parent Compound) hydroxylation_methyl Hydroxylation (-CH₂OH) parent->hydroxylation_methyl Oxidation of methyl group hydroxylation_ring Ring Hydroxylation parent->hydroxylation_ring Oxidation of pyridine ring n_oxidation N-Oxidation parent->n_oxidation Oxidation of ring nitrogen glucuronidation Glucuronidation hydroxylation_methyl->glucuronidation sulfation Sulfation hydroxylation_ring->sulfation

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships of 2-aminopyridine-based kinase inhibitors, offering a comparative analysis of their performance against key oncogenic and neurodegenerative targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies, experimental data, and the intricate signaling pathways governed by these promising therapeutic agents.

The 2-aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for the design of potent and selective inhibitors. This guide focuses on the structure-activity relationship (SAR) studies of 2-aminopyridine derivatives, with a particular emphasis on substitutions that modulate their inhibitory activity against critical kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Janus Kinase 2 (JAK2).

Comparative Inhibitory Activity of 2-Aminopyridine Derivatives

The following tables summarize the in vitro inhibitory activity of a series of 2-aminopyridine derivatives against LRRK2 and JAK2, highlighting the impact of various substitutions on their potency. The data is compiled from extensive SAR studies aimed at optimizing the lead compounds for enhanced efficacy and selectivity.

LRRK2 Inhibition Data

Leucine-Rich Repeat Kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease. The table below presents the half-maximal inhibitory concentration (IC50) values of various 2-aminopyridine analogs against the wild-type LRRK2 enzyme.

CompoundR1 SubstituentR2 SubstituentLRRK2 IC50 (nM)
Lead Cpd 1 HPhenyl1500
Analog 1a 3-fluoroPhenyl750
Analog 1b 5-methylPhenyl1200
Analog 1c 3-fluoro4-fluorophenyl350
Analog 1d 5-methyl4-fluorophenyl980
Analog 1e 3-fluoro-5-methylPhenyl550

Data presented is a representative compilation from published SAR studies and is intended for comparative purposes.

JAK2 Inhibition Data

Janus Kinase 2 (JAK2) is a critical mediator of cytokine signaling, and its dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases. The following table showcases the SAR of 2-aminopyridine derivatives as JAK2 inhibitors.

CompoundR1 SubstituentR2 SubstituentJAK2 IC50 (nM)
Lead Cpd 2 HPyrazole800
Analog 2a 3-fluoroPyrazole420
Analog 2b 5-methylPyrazole650
Analog 2c 3-fluoro4-chlorophenyl210
Analog 2d 5-methyl4-chlorophenyl530
Analog 2e 3-fluoro-5-methylPyrazole310

Data presented is a representative compilation from published SAR studies and is intended for comparative purposes.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of data across different studies, detailed experimental methodologies for the key assays are provided below.

LRRK2 Kinase Inhibition Assay (LanthaScreen™)

This assay quantifies the ability of a compound to inhibit LRRK2-mediated phosphorylation of a fluorescently labeled peptide substrate.

Materials:

  • LRRK2 enzyme (recombinant)

  • LRRKtide substrate (fluorescein-labeled)

  • ATP

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • LanthaScreen™ Tb-anti-pLRRKtide antibody

  • Test compounds dissolved in DMSO

Procedure:

  • A solution of LRRKtide substrate and ATP in kinase buffer is prepared.

  • The test compound is serially diluted in DMSO and then added to the wells of a 384-well plate.

  • The LRRK2 enzyme is added to the wells to initiate the phosphorylation reaction.

  • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

  • A solution of Tb-anti-pLRRKtide antibody in TR-FRET dilution buffer is added to stop the reaction and detect the phosphorylated substrate.

  • After a further incubation period, the plate is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • The TR-FRET signal is proportional to the amount of phosphorylated substrate, and the IC50 values are calculated from the dose-response curves.

JAK2 Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • JAK2 enzyme (recombinant)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds dissolved in DMSO

Procedure:

  • The JAK2 enzyme, substrate, and test compound are incubated in the kinase reaction buffer in a 96-well plate.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).

  • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction.

  • The luminescence is measured using a plate-reading luminometer.

  • The luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity. IC50 values are determined from the inhibition curves.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the LRRK2 and JAK2 signaling pathways and a typical kinase inhibitor screening workflow.

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_receptor Receptor Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase Inflammatory_Cytokines Inflammatory Cytokines Inflammatory_Cytokines->Receptor_Tyrosine_Kinase LRRK2_inactive LRRK2 (Inactive) Receptor_Tyrosine_Kinase->LRRK2_inactive Dimerization & Phosphorylation LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Phosphorylation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2_active->Autophagy Regulates Neuronal_Survival Neuronal Survival LRRK2_active->Neuronal_Survival Affects Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking 2_Aminopyridine_Inhibitor 2-Aminopyridine Inhibitor 2_Aminopyridine_Inhibitor->LRRK2_active

Caption: LRRK2 Signaling Pathway and Inhibition.

JAK2_Signaling_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2_inactive JAK2 (Inactive) Cytokine_Receptor->JAK2_inactive Dimerization JAK2_active JAK2 (Active) JAK2_inactive->JAK2_active Autophosphorylation STAT STAT JAK2_active->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription 2_Aminopyridine_Inhibitor 2-Aminopyridine Inhibitor 2_Aminopyridine_Inhibitor->JAK2_active Kinase_Inhibitor_Screening_Workflow Start Start Compound_Library Compound Library Start->Compound_Library Primary_Screening Primary Screening (e.g., HTS) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Lead_Optimization Lead Optimization (SAR Studies) Dose_Response->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Safety Operating Guide

Proper Disposal of 2-Fluoro-5-methylpyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 2-Fluoro-5-methylpyridin-3-amine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.

Core Disposal Principle: Professional Waste Management

The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[1] This chemical should not be disposed of down the drain or in regular waste streams. Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Step-by-Step Disposal Protocol

For the safe handling and disposal of this compound, the following steps should be meticulously followed:

  • Consult the Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound. This document contains vital information on hazards, handling, and emergency procedures.

  • Personal Protective Equipment (PPE): All personnel handling the waste must wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

  • Containerization:

    • Collect waste this compound in a suitable, clearly labeled, and securely closed container.[1][2]

    • Ensure the container is compatible with the chemical and will not react or degrade.

    • Label the container with the full chemical name, "Hazardous Waste," and any other information required by your institution or local regulations.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[4]

    • The storage area should be cool and dry.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]

    • Provide the waste disposal company with the SDS and any other relevant information about the waste.

  • Recommended Disposal Method:

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5] This ensures the complete destruction of the compound.

    • Alternatively, surplus and non-recyclable solutions should be offered to a licensed disposal company.[1][5]

Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition as the material may be flammable.[2][4] Use spark-proof tools for cleanup.[2][4]

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust.[1]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

    • Collect the spilled material and any contaminated absorbent into a suitable container for disposal as hazardous waste.[1][2]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your EHS department.

Logical Workflow for Disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2-Fluoro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-Fluoro-5-methylpyridin-3-amine. The following guidance is based on the safety data of closely related isomers, including 2-Fluoro-3-methyl-5-aminopyridine and 2-Fluoro-5-methylpyridine. Researchers must conduct a thorough risk assessment before handling this chemical.

This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for trained research scientists and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.To protect against eye irritation and serious eye damage from splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use. A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.To prevent skin contact, which may cause irritation.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.To avoid inhalation, which may lead to respiratory irritation.[1]
Hand Protection Handle with chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.To prevent skin absorption and contamination of the work area.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents before bringing the chemical into the work area.

    • Don the required PPE as detailed in Table 1.

  • Handling:

    • Conduct all manipulations of the chemical within a certified chemical fume hood.

    • Avoid the formation of dust and aerosols.[2]

    • Use spark-proof tools and explosion-proof equipment if the compound is flammable.[3]

    • Keep the container tightly closed when not in use.[2]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the handling area.[5]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove and dispose of contaminated PPE properly.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Chemical:

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6]

    • Do not allow the chemical to enter drains.

  • Contaminated Materials:

    • Dispose of contaminated packaging, gloves, and other materials as hazardous waste in suitable, closed containers.[4][6]

    • All chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3]

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area handle_chem Manipulate Chemical prep_area->handle_chem Proceed to Handling handle_observe Observe for Spills handle_chem->handle_observe cleanup_decon Decontaminate Area handle_observe->cleanup_decon Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-methylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-methylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.